molecular formula C19H26N6O B15583374 (R)-Roscovitine-d7

(R)-Roscovitine-d7

Número de catálogo: B15583374
Peso molecular: 361.5 g/mol
Clave InChI: BTIHMVBBUGXLCJ-UZFSFWIHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Roscovitine-d7 is a useful research compound. Its molecular formula is C19H26N6O and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H26N6O

Peso molecular

361.5 g/mol

Nombre IUPAC

(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butan-1-ol

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1/i2D3,3D3,13D

Clave InChI

BTIHMVBBUGXLCJ-UZFSFWIHSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-Roscovitine-d7: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (R)-Roscovitine-d7, the deuterated analog of the potent cyclin-dependent kinase (CDK) inhibitor (R)-Roscovitine (also known as Seliciclib or CYC202). It details the chemical structure, physicochemical properties, and mechanism of action. The guide emphasizes the primary application of this compound as a stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies. Detailed experimental protocols and visual diagrams of key signaling pathways and workflows are provided to support its practical application in research and development.

Introduction

(R)-Roscovitine is a synthetic, 2,6,9-substituted purine (B94841) analog that functions as a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] By competing with ATP for the kinase binding site, it effectively modulates critical cellular processes, including cell cycle progression, transcription, and apoptosis.[3][4][5] It primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor inhibitory action against CDK4 and CDK6.[3][4] Due to its ability to induce cell cycle arrest and apoptosis in transformed cells, (R)-Roscovitine has been extensively investigated as a potential therapeutic agent for various cancers, neurodegenerative disorders, and viral infections.[1][4]

This compound is the stable isotope-labeled, deuterated form of (R)-Roscovitine.[6] In this analog, seven hydrogen atoms on the isopropyl group are replaced with deuterium (B1214612).[7] This modification results in a molecule with a higher molecular weight but with chemical and biological properties that are nearly identical to its non-deuterated counterpart. The key utility of this compound lies in its application as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6] Its use allows for precise and accurate quantification of (R)-Roscovitine in complex biological matrices such as plasma and urine, which is crucial for pharmacokinetic and drug metabolism studies.[6][8]

Chemical Structure and Physicochemical Properties

The core structure of this compound is a purine ring substituted at the C2, C6, and N9 positions. The deuteration is specifically located on the N9-isopropyl group.

Chemical Identifiers and Computed Properties

The following tables summarize the key chemical identifiers and computed physicochemical properties for this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butan-1-ol [7]
Molecular Formula C₁₉H₁₉D₇N₆O [7]
SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=NC2=C(N=C(N=C21)N--INVALID-LINK--CO)NCC3=CC=CC=C3 [7]

| InChIKey | BTIHMVBBUGXLCJ-UZFSFWIHSA-N |[7] |

Table 2: Computed Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 361.5 g/mol [7]
Exact Mass 361.26074670 Da [7]
XLogP3 3.2 [7]
Hydrogen Bond Donor Count 3 [7]
Hydrogen Bond Acceptor Count 6 [7]

| Rotatable Bond Count | 8 |[7] |

Physical and Solubility Data

The physical properties of this compound are expected to be nearly identical to the non-deuterated form, (R)-Roscovitine.

Table 3: Physical and Solubility Properties of (R)-Roscovitine

Property Value Reference
Appearance White to off-white crystalline solid [9][10]
Melting Point 106-108°C [9]
pKa 4.4 [9]
Solubility Soluble in DMSO (up to 50 mg/mL), Ethanol (approx. 30 mg/mL) [11][12][13]
Sparingly soluble in aqueous buffers [12]

| | Soluble in 50 mM HCl (pH adjusted to 2.5) |[9] |

Mechanism of Action

The biological activity of this compound is conferred by the (R)-Roscovitine molecule. It exerts its effects primarily through the competitive inhibition of CDKs.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

(R)-Roscovitine binds to the ATP-binding pocket of sensitive CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.[9][14] Its inhibition of CDK2/cyclin E and CDK2/cyclin A complexes prevents the phosphorylation of the retinoblastoma protein (pRb).[15] This keeps pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the transcription of genes necessary for the G1 to S phase transition.[15][16] Inhibition of CDK1/cyclin B blocks the G2/M transition.[17]

Table 4: In Vitro Inhibitory Activity (IC₅₀) of (R)-Roscovitine against Various Kinases

Kinase Target IC₅₀ (µM) Reference
CDK2/cyclin E 0.1 - 0.7 [13][17]
CDK5/p35 0.16 - 0.2 [10][13][18]
CDK1/cyclin B (cdc2) 0.45 - 0.65 [10][17][18]
CDK7/cyclin H 0.49 [9][13]
CDK9/cyclin T 0.79 [9]

| Average (19-60 tumor cell lines) | 15.2 - 16 |[13][17] |

cluster_pRb Roscovitine (R)-Roscovitine CDK2_CyclinE CDK2 / Cyclin E (Active) Roscovitine->CDK2_CyclinE Inhibits pRb_E2F pRb-E2F Complex (Active Repressor) CellCycleArrest G1/S Phase Arrest Roscovitine->CellCycleArrest Results in CDK2_CyclinE->pRb_E2F Phosphorylates pRb CDK2_CyclinE:e->pRb_E2F:w pRb_p_E2F p-pRb + E2F (Inactive Repressor) pRb_E2F:e->pRb_p_E2F:w S_Phase_Genes S-Phase Gene Transcription pRb_E2F->S_Phase_Genes Represses pRb_p_E2F->S_Phase_Genes E2F Activates S_Phase_Genes->CellCycleArrest Leads to (when blocked)

Caption: Roscovitine-mediated inhibition of CDK2/Cyclin E prevents pRb phosphorylation, leading to G1/S cell cycle arrest.

Inhibition of Transcription and Induction of Apoptosis

(R)-Roscovitine also inhibits CDK7 and CDK9, kinases that are essential components of the general transcription machinery.[9] They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a step required for transcriptional elongation.[15][16] By inhibiting CDK9, Roscovitine prevents RNAP II-mediated transcription, which disproportionately affects the expression of proteins with short half-lives.[1][9] This includes key anti-apoptotic proteins like Mcl-1. The subsequent downregulation of Mcl-1 promotes apoptosis, contributing significantly to the anti-cancer effects of the drug.[1][16]

Roscovitine (R)-Roscovitine CDK9_CyclinT CDK9 / Cyclin T (P-TEFb) Roscovitine->CDK9_CyclinT Inhibits Apoptosis Apoptosis Roscovitine->Apoptosis Promotes RNAPII RNA Polymerase II (RNAP II) CDK9_CyclinT->RNAPII Phosphorylates CTD p_RNAPII Phosphorylated RNAP II (Active) Mcl1_mRNA Mcl-1 mRNA Transcription p_RNAPII->Mcl1_mRNA Promotes Elongation Mcl1_Protein Mcl-1 Protein (Anti-apoptotic) Mcl1_mRNA->Mcl1_Protein Translation Mcl1_Protein->Apoptosis Inhibits

Caption: Roscovitine inhibits CDK9, blocking RNAP II phosphorylation, downregulating Mcl-1, and promoting apoptosis.

Modulation of the NF-κB Pathway

Beyond CDKs, (R)-Roscovitine has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. It can prevent the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα.[16][19] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 NF-κB transcription factor, thereby downregulating the expression of inflammatory and anti-apoptotic genes.[19]

Experimental Protocols and Applications

Chemical Synthesis Workflow

The synthesis of (R)-Roscovitine (CYC202) is a multi-step process.[9][20][21] The deuterated version follows the same pathway, utilizing a deuterated starting material for the isopropyl group.

Start 2,6-Dichloropurine Step1 N-benzyl-2-chloro- 9H-purin-6-amine Start->Step1 Benzylamine, BuOH, NEt3, 110°C Step2 N-benzyl-2-chloro- 9-isopropyl-9H-purin-6-amine Step1->Step2 2-Bromopropane (B125204)*, K2CO3, DMSO Note *For d7 synthesis, use deuterated 2-bromopropane-d7 Final (R)-Roscovitine (Final Product) Step2->Final (R)-2-aminobutan-1-ol, 160°C

Caption: Synthetic pathway for (R)-Roscovitine. For the d7 analog, deuterated 2-bromopropane is used.

Application in Quantitative Analysis: Pharmacokinetics

The primary role of this compound is as an internal standard (IS) for quantifying (R)-Roscovitine in biological samples.

Experimental Protocol: Sample Preparation and LC-MS Analysis

  • Objective: To determine the concentration of (R)-Roscovitine in plasma samples from a subject dosed with the compound.

  • Materials: Plasma samples, this compound (Internal Standard), protein precipitation solvent (e.g., acetonitrile), LC-MS system.

  • Methodology:

    • Sample Thawing: Thaw unknown plasma samples, calibration standards, and quality control samples.

    • Internal Standard Spiking: To a fixed volume of plasma (e.g., 100 µL), add a small, precise volume of this compound solution of a known concentration. The IS is added to all samples, including standards and controls.

    • Protein Precipitation: Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to each sample to precipitate plasma proteins.

    • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[8]

    • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

    • LC-MS Analysis: Inject a fixed volume of the supernatant onto an LC-MS system. Use a suitable chromatographic method to separate (R)-Roscovitine and this compound from other matrix components.

    • Quantification: Monitor the specific mass-to-charge ratio (m/z) transitions for both the analyte ((R)-Roscovitine) and the internal standard (this compound) using multiple reaction monitoring (MRM). The concentration of the analyte in unknown samples is calculated from a calibration curve by comparing the peak area ratio of the analyte to the internal standard.

Dosing Subject Dosing with (R)-Roscovitine Collection Plasma Sample Collection (Time points) Dosing->Collection Spiking Spike Samples with This compound (IS) Collection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Analysis Calculate Analyte/IS Peak Area Ratio LCMS->Analysis PK_Profile Generate PK Profile (Conc. vs. Time) Analysis->PK_Profile

Caption: A typical experimental workflow for a pharmacokinetic study using this compound as an internal standard.

In Vitro Cellular Assay

Experimental Protocol: Mixed Lymphocyte Reaction (MLR)

  • Objective: To assess the effect of (R)-Roscovitine on the proliferation of alloreactive T cells.[16]

  • Methodology:

    • Cell Preparation: Isolate CD90+ T cells from C57/B6 mice (responder cells). Prepare splenocytes from MHC-disparate Balb/c mice (stimulator cells) and irradiate them to prevent their proliferation.

    • Cell Culture: Co-culture the responder T cells (e.g., 2 x 10⁵ cells/well) with the irradiated stimulator splenocytes (e.g., 4 x 10⁵ cells/well) in a 96-well plate.

    • Treatment: Add (R)-Roscovitine at various concentrations (e.g., 0-50 µM) to the co-cultures at the time of plating.

    • Proliferation Assay: After a set incubation period (e.g., 72 hours), pulse the cells with a proliferation marker such as ³H-thymidine or BrdU for the final 18-24 hours of culture.

    • Measurement: Harvest the cells and measure the incorporation of the marker using a scintillation counter (for ³H-thymidine) or an ELISA-based method (for BrdU). A reduction in incorporation indicates inhibition of T cell proliferation.

Summary and Conclusion

This compound is an indispensable tool for the preclinical and clinical development of its non-deuterated counterpart, Seliciclib. While sharing the same potent and selective CDK-inhibitory mechanism of action, its true value lies in its role as a high-fidelity internal standard. The replacement of seven hydrogen atoms with deuterium provides a distinct mass shift detectable by mass spectrometry without altering its chemical behavior during sample extraction and chromatographic separation. This ensures highly accurate and precise quantification in complex biological fluids, underpinning robust pharmacokinetic, bioavailability, and metabolism studies. The data and protocols presented in this guide highlight the foundational role of this compound in advancing the scientific understanding and therapeutic application of this important class of CDK inhibitors.

References

(R)-Roscovitine-d7 as a Cyclin-Dependent Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective, second-generation inhibitor of cyclin-dependent kinases (CDKs). This technical guide delves into the core mechanism of action of (R)-Roscovitine, with the understanding that its deuterated form, (R)-Roscovitine-d7, is utilized in research settings primarily for its altered pharmacokinetic properties, allowing for more precise metabolic studies without changing its fundamental mode of action as a CDK inhibitor.[1][2] Deuteration involves replacing hydrogen atoms with deuterium, which can slow down metabolic processes, thereby increasing the compound's half-life and exposure in biological systems.[1] This guide will focus on the well-documented molecular interactions and cellular consequences of the parent compound, (R)-Roscovitine.

Core Mechanism of Action: Competitive ATP Inhibition

(R)-Roscovitine functions as a competitive inhibitor at the ATP-binding site of several key CDKs.[3][4] By occupying the adenine-binding pocket, it prevents the binding of ATP, which is essential for the kinase to phosphorylate its substrate proteins.[5][6] This inhibition is reversible and highly selective for a specific subset of CDKs, leading to the disruption of cellular processes that are critically dependent on their activity.[4][7]

The primary targets of (R)-Roscovitine are CDKs involved in cell cycle regulation and transcription. It exhibits potent inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9, while showing significantly less activity against other kinases such as CDK4 and CDK6.[3][8] This selectivity is crucial to its therapeutic potential, as it allows for targeted intervention in disease states characterized by aberrant CDK activity, such as cancer.[9]

Quantitative Inhibition Data

The inhibitory potency of (R)-Roscovitine against various CDKs has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

Target CDKCyclin PartnerIC50 (µM)Reference
CDK1Cyclin B0.65[3][7]
CDK2Cyclin A0.7[3][7]
CDK2Cyclin E0.1 - 0.7[3][5][10]
CDK5p25/p350.16 - 0.2[3][11][12]
CDK7Cyclin H0.46 - 0.49[3][5]
CDK9Cyclin T10.60[3]
CDK4Cyclin D1>100[3][7]
CDK6Cyclin D3>100[3]
ERK1-34[7][12]
ERK2-14[7][12]

Cellular Consequences of CDK Inhibition

The inhibition of specific CDKs by (R)-Roscovitine triggers a cascade of cellular events, primarily leading to cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, (R)-Roscovitine effectively halts the progression of the cell cycle.[13] Inhibition of CDK2/Cyclin E and CDK2/Cyclin A prevents the G1/S transition, while inhibition of CDK1/Cyclin B blocks the G2/M transition.[14] This leads to an accumulation of cells in the G1 and G2 phases of the cell cycle, preventing their proliferation.[7][15] The precise phase of arrest can be dependent on the cell type, dose, and duration of exposure to the compound.[3]

G1_S_G2_M_Arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 CDK2_CyclinE CDK2/Cyclin E S S CDK2_CyclinE->S G1/S Transition CDK2_CyclinA CDK2/Cyclin A G2 G2 CDK2_CyclinA->G2 S Phase Progression CDK1_CyclinB CDK1/Cyclin B M M CDK1_CyclinB->M G2/M Transition Roscovitine (B1683857) (R)-Roscovitine Roscovitine->CDK2_CyclinE Roscovitine->CDK2_CyclinA Roscovitine->CDK1_CyclinB

Figure 1: (R)-Roscovitine-induced cell cycle arrest.
Induction of Apoptosis

(R)-Roscovitine is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[13][16] This effect is mediated through multiple pathways that are often interconnected.

One of the key mechanisms involves the inhibition of CDK7 and CDK9, which are components of the general transcription machinery.[17] Inhibition of these kinases leads to the dephosphorylation of the C-terminal domain of RNA Polymerase II, resulting in a global downregulation of transcription.[14][17] This preferentially affects the expression of proteins with short half-lives, including critical anti-apoptotic proteins like Mcl-1.[17][18] The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death.[18][19]

Furthermore, (R)-Roscovitine has been shown to upregulate the tumor suppressor protein p53, which can in turn activate pro-apoptotic pathways.[3][20] The induction of apoptosis by (R)-Roscovitine can also involve the downregulation of other survival proteins such as Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax.[3][15]

Apoptosis_Induction cluster_transcription Transcriptional Regulation cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Roscovitine (R)-Roscovitine CDK7_9 CDK7/CDK9 Roscovitine->CDK7_9 p53 p53 Upregulation Roscovitine->p53 RNAPII RNA Polymerase II (Phosphorylation) CDK7_9->RNAPII Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis inhibits Bax Bax Upregulation p53->Bax Bax->Apoptosis promotes

Figure 2: Signaling pathways for apoptosis induction.

Experimental Protocols

The investigation of (R)-Roscovitine's mechanism of action relies on a variety of established experimental protocols.

In Vitro Kinase Assays

Objective: To determine the inhibitory concentration (IC50) of (R)-Roscovitine against specific CDKs.

Methodology:

  • Enzyme and Substrate Preparation: Purified, active CDK/cyclin complexes and a suitable substrate (e.g., histone H1 for CDK1/2, a peptide substrate for CDK5) are prepared in a kinase buffer.

  • Inhibitor Preparation: (R)-Roscovitine is dissolved in DMSO to create a stock solution, which is then serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and varying concentrations of (R)-Roscovitine are incubated in the presence of radiolabeled ATP (e.g., [γ-³²P]ATP) or in a system that allows for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity. For non-radioactive assays, a luminescence or fluorescence signal proportional to ADP production is measured.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation and Viability Assays

Objective: To assess the effect of (R)-Roscovitine on the growth and survival of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of (R)-Roscovitine or a vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Measurement:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

    • Sulforhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell number.

    • Trypan Blue Exclusion Assay: A direct count of viable cells that exclude the dye.

  • Data Analysis: The percentage of cell viability or proliferation relative to the control is calculated and plotted against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of (R)-Roscovitine on cell cycle distribution.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with (R)-Roscovitine for a specified duration, then harvested by trypsinization.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their DNA content. An increase in the proportion of cells in a particular phase indicates cell cycle arrest at that point.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Mechanism Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Cell Culture Treatment Treatment with (R)-Roscovitine Cell_Culture->Treatment Proliferation_Assay Proliferation/Viability Assay (MTT, SRB) Treatment->Proliferation_Assay Cell_Harvest Cell Harvesting & Fixation Treatment->Cell_Harvest FACS Cell Cycle Analysis (Flow Cytometry) Cell_Harvest->FACS Western_Blot Western Blot (Protein Expression) Cell_Harvest->Western_Blot

Figure 3: General experimental workflow for evaluation.
Western Blot Analysis

Objective: To analyze the expression levels of key proteins involved in the cell cycle and apoptosis pathways following treatment with (R)-Roscovitine.

Methodology:

  • Protein Extraction: Cells treated with (R)-Roscovitine are lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a method such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Cyclin D1, p-Rb, Mcl-1, p53, cleaved PARP) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion

This compound, through its non-deuterated counterpart, presents a well-defined mechanism of action as a selective inhibitor of multiple cyclin-dependent kinases. Its ability to competitively block the ATP-binding site of key cell cycle and transcriptional CDKs leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed understanding of its molecular interactions and the availability of robust experimental protocols for its evaluation underscore its importance as a tool for basic research and its potential as a therapeutic agent. The use of the deuterated form, this compound, further enhances its utility in preclinical and clinical development by allowing for more detailed pharmacokinetic and metabolic profiling.

References

(R)-Roscovitine and its Deuterated Analogs: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (R)-Roscovitine. It further explores the synthesis and rationale for the development of its deuterated analogs, aimed at improving its pharmacokinetic profile. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside a comprehensive summary of its quantitative biological data. Signaling pathways modulated by (R)-Roscovitine and its synthetic workflow are visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential and chemical development.

Discovery and Background

(R)-Roscovitine, systematically named (2R)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl] amino}-1-butanol, is a 2,6,9-substituted purine (B94841) analog.[1][2] It was identified as a potent inhibitor of several cyclin-dependent kinases, which are key regulators of the cell cycle.[1] Its discovery has spurred significant research into its potential as a therapeutic agent for a variety of diseases, including cancers, neurodegenerative disorders, and viral infections.[1] (R)-Roscovitine is currently being evaluated in clinical trials for various oncological indications.[3][4] The (R)-enantiomer was specifically chosen for clinical development due to its superior biological activity.[2]

Mechanism of Action and Key Signaling Pathways

(R)-Roscovitine exerts its biological effects primarily by competitively binding to the ATP-binding site of CDKs, thereby inhibiting their kinase activity.[1] This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1]

Primary Kinase Targets: (R)-Roscovitine is a broad-range purine inhibitor with high selectivity for a subset of CDKs.[1] It is a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, with poor activity against CDK4 and CDK6.[1]

Modulated Signaling Pathways: The inhibition of CDKs by (R)-Roscovitine has downstream effects on several critical signaling pathways implicated in cell proliferation, survival, and inflammation:

  • Cell Cycle Regulation: By inhibiting CDK1/Cyclin B and CDK2/Cyclin E/A, Roscovitine (B1683857) blocks cell cycle progression at the G1/S and G2/M phases.[1][2]

  • p53 Pathway: Roscovitine has been shown to activate the p53 tumor suppressor pathway.[1][5]

  • NF-κB Pathway: It can downregulate the activation of the NF-κB pathway in response to inflammatory stimuli like TNF-α, which contributes to its anti-inflammatory properties.[5][6]

  • Mcl-1 Downregulation: Roscovitine has been shown to rapidly down-regulate the transcription and protein expression of the anti-apoptotic protein Mcl-1, which is a key mechanism for its pro-apoptotic activity in cancer cells.[4]

Below is a diagram illustrating the key signaling pathways affected by (R)-Roscovitine.

Roscovitine_Signaling_Pathways cluster_0 Cell Cycle Progression cluster_1 Apoptosis Regulation cluster_2 Inflammatory Response CDK2_CyclinE CDK2 / Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes CDK1_CyclinB CDK1 / Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Mcl1 Mcl-1 Apoptosis Apoptosis Mcl1->Apoptosis Inhibits p53 p53 p53->Apoptosis Promotes TNFa TNF-α IKK IKK TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Promotes Roscovitine (R)-Roscovitine Roscovitine->CDK2_CyclinE Inhibits Roscovitine->CDK1_CyclinB Inhibits Roscovitine->Mcl1 Downregulates Transcription Roscovitine->p53 Activates Roscovitine->IKK Inhibits

Caption: Signaling pathways modulated by (R)-Roscovitine.

Synthesis of (R)-Roscovitine and its Deuterated Analogs

Synthesis of (R)-Roscovitine

The synthesis of (R)-Roscovitine (also referred to as CYC202) is a three-step process starting from 2,6-dichloropurine (B15474).[2][7][8]

Workflow for the Synthesis of (R)-Roscovitine:

Roscovitine_Synthesis Start 2,6-Dichloropurine Step1 Step 1: Amination (a) Benzylamine, BuOH, NEt3 110°C, 3h Start->Step1 Intermediate1 N-benzyl-2-chloro -9H-purin-6-amine Step1->Intermediate1 Step2 Step 2: Isopropylation (b) 2-bromopropane, K2CO3 DMSO, 18-20°C, 5h Intermediate1->Step2 Intermediate2 N-benzyl-2-chloro -9-isopropyl-9H-purin-6-amine Step2->Intermediate2 Step3 Step 3: Amination (c) (R)-2-aminobutan-1-ol 160°C, 8h Intermediate2->Step3 End (R)-Roscovitine Step3->End

Caption: Synthetic workflow for (R)-Roscovitine.

Synthesis of Deuterated Analogs

The rationale for developing deuterated analogs of kinase inhibitors is to improve their pharmacokinetic properties by slowing down their metabolism. The replacement of hydrogen with deuterium (B1214612), a heavier isotope, can strengthen the chemical bonds (the kinetic isotope effect), making them more resistant to metabolic breakdown by enzymes like cytochrome P450.

A partially deuterated derivative, (R)-roscovitine-d9, has been synthesized to investigate its effect on metabolism.[5] Studies with mouse liver microsomes showed that the formation of the major carboxylic acid metabolite of (R)-roscovitine was reduced by approximately 24% with the deuterated analog.[5] Furthermore, after 60 minutes of incubation, the levels of remaining (R)-roscovitine-d9 were 33% higher than those of the non-deuterated parent compound, indicating increased metabolic stability.[5]

While the specific synthesis protocol for (R)-roscovitine-d9 is not detailed in the provided literature, general methods for the deuteration of purine analogs can be employed. These methods often involve:

  • Hydrogen-Isotope Exchange (HIE): This can be catalyzed by metals such as ruthenium or palladium, using D2 gas or D2O as the deuterium source.[1]

  • Use of Deuterated Starting Materials: The synthesis can be adapted by using deuterated precursors, such as deuterated amines or other building blocks, in the synthetic pathway.[9]

Quantitative Data

The biological activity of (R)-Roscovitine has been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Activity of (R)-Roscovitine

Kinase TargetIC50 (µM)
CDK1/Cyclin B0.65[1][3], 2.69[2]
CDK2/Cyclin A0.7[1][3], 0.71[2]
CDK2/Cyclin E0.1[2][10], 0.7[3]
CDK5/p350.16[3][10], 0.2[2]
CDK7/Cyclin H0.49[2][10]
CDK9/Cyclin H0.79 - 3.2[2]
CDK4/Cyclin D1>100[1][2]
CDK6/Cyclin D3>100[1][2]

Table 2: In Vitro Cytotoxicity of (R)-Roscovitine against Human Cancer Cell Lines

Cell Line TypeAverage IC50 (µM)Reference
Panel of 60 Human Tumor Cell Lines16[3]
Panel of 19 Human Tumor Cell Lines15.2[10]
Multiple Myeloma (MM) Cell Lines15 - 25[11]

Table 3: Pharmacokinetic Parameters of (R)-Roscovitine

SpeciesAdministrationDoseTerminal Elimination Half-lifeReference
Adult RatsSingle dose25 mg/kg< 0.5 hours[12]
Young Rats (14 days)Single dose25 mg/kg7 hours[12]
Mice50 mg/kg-Short (< 1 hour)[8]

Detailed Experimental Protocols

Synthesis of (R)-Roscovitine (CYC202)

This protocol is based on the published three-step synthesis.[2][7][8]

Step 1: Synthesis of N-benzyl-2-chloro-9H-purin-6-amine

  • To a solution of 2,6-dichloropurine in n-butanol, add triethylamine (B128534) and benzylamine.

  • Heat the reaction mixture at 110°C for 3 hours.

  • After completion, cool the mixture and isolate the product. The reported yield is approximately 95%.[7]

Step 2: Synthesis of N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine

  • Dissolve the product from Step 1 in dimethyl sulfoxide (B87167) (DMSO).

  • Add potassium carbonate and 2-bromopropane.

  • Stir the reaction mixture at 18-20°C for 5 hours.

  • Isolate the product. The reported yield is approximately 85%.[7]

Step 3: Synthesis of (R)-Roscovitine

  • Heat the product from Step 2 with an excess of (R)-2-aminobutan-1-ol (approximately 8 molar equivalents).

  • Maintain the reaction temperature at 160°C for 8 hours.

  • After the reaction is complete, cool the mixture and recrystallize the crude product from ethyl acetate (B1210297) to yield (R)-Roscovitine as a white crystalline solid. The reported yield is approximately 89%.[7]

Cell Viability and Proliferation Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of (R)-Roscovitine on cancer cell lines.[11]

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of (R)-Roscovitine in the culture medium (final DMSO concentration should be < 0.1%). Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well.

  • Incubation: Incubate the plates at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of (R)-Roscovitine and its deuterated analogs.[5]

  • Preparation: Prepare a working solution of the test compound (e.g., (R)-Roscovitine or (R)-roscovitine-d9) in a suitable solvent and dilute it in a phosphate (B84403) buffer.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., mouse liver microsomes), the test compound, and buffer. Pre-warm the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system.

  • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the metabolic half-life (t½).

Conclusion

(R)-Roscovitine is a well-characterized CDK inhibitor with significant therapeutic potential, demonstrated by its progression into clinical trials. Its mechanism of action, involving the inhibition of key CDKs and modulation of critical signaling pathways, provides a strong rationale for its use in oncology and other disease areas. The synthesis of (R)-Roscovitine is efficient and scalable. Furthermore, the development of deuterated analogs like (R)-roscovitine-d9 represents a promising strategy to enhance its metabolic stability and pharmacokinetic profile, potentially leading to improved clinical efficacy. This guide provides a comprehensive technical foundation for researchers and drug development professionals working with or interested in (R)-Roscovitine and its analogs.

References

(R)-Roscovitine-d7: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a 2,6,9-trisubstituted purine (B94841) analogue that functions as a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2][3][4][5][6] It exerts its inhibitory effect by competing with ATP for the binding site in the catalytic cleft of these kinases.[7][8] This document provides a comprehensive overview of the CDK selectivity profile of (R)-Roscovitine. While this guide specifically addresses the deuterated variant, (R)-Roscovitine-d7, it is important to note that the existing public data primarily pertains to the non-deuterated form. Deuteration is a common strategy in drug development to alter pharmacokinetic properties, and it is generally considered unlikely to significantly modify the direct enzymatic inhibitory profile. Therefore, the data presented herein for (R)-Roscovitine is expected to be largely representative of the selectivity of this compound.

(R)-Roscovitine has been investigated for its therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, viral infections, and inflammatory conditions.[1][4][9] Its mechanism of action is primarily linked to the inhibition of CDKs that are crucial for cell cycle progression and transcription.[1][4][7]

CDK Selectivity Profile of (R)-Roscovitine

The selectivity of (R)-Roscovitine has been characterized against a panel of kinases, demonstrating a clear preference for specific CDKs. The following table summarizes the quantitative data on its inhibitory activity, primarily presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase TargetIC50 (µM)Notes
Primary Targets
CDK2/Cyclin E0.1 - 0.7Potent inhibition.[1][3][10]
CDK5/p350.16 - 0.28One of the most sensitive targets.[2][6][10][11]
CDK1/Cyclin B (cdc2)0.45 - 2.7Strong inhibition.[1][2][3][10]
CDK2/Cyclin A0.7Potent inhibition.[1][2][10]
CDK7/Cyclin H0.49 - 0.8Significant inhibition.[1][3][11]
CDK9/Cyclin T10.79 - 3.2Potent inhibition.[1][3][11]
Weakly Inhibited/Insensitive Targets
CDK4/Cyclin D1>100Poor inhibitor.[1][10]
CDK6/Cyclin D3>100Poor inhibitor.[1][10]
CDK8Weak inhibitor[3]
Other Kinases
ERK134Inhibited at higher concentrations.[10]
ERK214Inhibited at higher concentrations.[10]

Signaling Pathway Inhibition

(R)-Roscovitine primarily targets CDKs involved in cell cycle regulation and transcription. By inhibiting these kinases, it can induce cell cycle arrest, typically at the G1/S and G2/M phases, and promote apoptosis.[1][7][10] The diagram below illustrates the central role of CDKs in the cell cycle and the points of inhibition by (R)-Roscovitine.

CDK_Signaling_Pathway CDK-Mediated Cell Cycle Regulation and Inhibition by (R)-Roscovitine G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G1->S G2 G2 Phase S->G2 S->G2 M M Phase (Mitosis) G2->M G2/M Transition G2->M CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Promotes progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Roscovitine (R)-Roscovitine Roscovitine->CDK2_CyclinE Roscovitine->CDK2_CyclinA Roscovitine->CDK1_CyclinB CDK7_CyclinH CDK7-Cyclin H Roscovitine->CDK7_CyclinH CDK9_CyclinT CDK9-Cyclin T Roscovitine->CDK9_CyclinT Transcription Transcription (RNA Polymerase II) CDK7_CyclinH->Transcription Phosphorylates RNA Pol II CDK9_CyclinT->Transcription Phosphorylates RNA Pol II

Caption: Inhibition of key cell cycle and transcriptional CDKs by (R)-Roscovitine.

Experimental Protocols

The determination of the kinase selectivity profile of an inhibitor like this compound involves in vitro kinase assays. A generalized protocol for such an assay is provided below. This protocol is based on common methodologies used in the field, such as radiometric or luminescence-based assays.

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or unlabeled ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates (for radiometric assays)

  • Scintillation counter (for radiometric assays) or luminometer (for luminescence-based assays)

  • ADP-Glo™ Kinase Assay reagents (for luminescence-based assays)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of the specific kinase to each well.

    • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. For IC50 determination, the ATP concentration should ideally be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • Detection of Kinase Activity:

    • Radiometric Assay:

      • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

      • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

      • Wash the plate to remove unincorporated [γ-³³P]ATP.

      • Measure the radioactivity in each well using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™):

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

      • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the selectivity profile of a kinase inhibitor.

Kinase_Profiling_Workflow Workflow for Kinase Inhibitor Selectivity Profiling start Start compound_prep Prepare Serial Dilutions of this compound start->compound_prep assay_setup Set Up Kinase Reactions (Kinase, Buffer, Inhibitor) compound_prep->assay_setup reaction_init Initiate Reaction with ATP and Substrate assay_setup->reaction_init incubation Incubate at Controlled Temperature reaction_init->incubation detection Detect Kinase Activity (Radiometric or Luminescence) incubation->detection data_analysis Calculate % Inhibition and Determine IC50 Values detection->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

Caption: A generalized workflow for determining the in vitro kinase selectivity profile.

Conclusion

(R)-Roscovitine is a selective inhibitor of a subset of cyclin-dependent kinases, with particular potency against CDK2, CDK5, CDK1, CDK7, and CDK9. Its limited activity against CDK4 and CDK6 contributes to its specific biological effects. The deuterated form, this compound, is anticipated to share this selectivity profile, making it a valuable tool for research into the therapeutic applications of CDK inhibition. The provided data and protocols offer a foundational guide for scientists and researchers working with this compound.

References

The Biological Activity of (R)-Roscovitine-d7 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Roscovitine-d7 , a deuterium-labeled analog of (R)-Roscovitine (also known as Seliciclib or CYC202), is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Its biological activity mirrors that of (R)-Roscovitine, with the deuterium (B1214612) labeling primarily serving as a tool for metabolic and pharmacokinetic studies. This guide provides an in-depth overview of the biological effects of (R)-Roscovitine in cancer cell lines, detailing its mechanism of action, summarizing its efficacy, and providing standardized experimental protocols for its evaluation.

Mechanism of Action

(R)-Roscovitine functions as a competitive inhibitor at the ATP-binding site of several key cyclin-dependent kinases.[1] This inhibition disrupts the normal progression of the cell cycle and can trigger programmed cell death (apoptosis). The primary targets of (R)-Roscovitine are CDK1, CDK2, CDK5, and CDK7, while it shows poor inhibition of CDK4 and CDK6.[1]

The inhibition of these CDKs leads to two primary cellular outcomes in cancer cells:

  • Cell Cycle Arrest: By inhibiting CDKs crucial for cell cycle progression, (R)-Roscovitine can halt cells in the G0, G1, S, or G2/M phases, depending on the specific cancer cell line, the concentration of the compound, and the duration of exposure.[1][4]

  • Induction of Apoptosis: (R)-Roscovitine has been shown to induce apoptosis in a variety of cancer cell lines.[5][6] This is achieved through the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins like p53.[1][4]

Beyond direct CDK inhibition, (R)-Roscovitine also modulates several critical signaling pathways implicated in cancer, including the Ras-MAPK, NF-κB, and p53 pathways.[1][7]

Quantitative Efficacy in Cancer Cell Lines

The cytotoxic and cytostatic effects of (R)-Roscovitine have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific endpoint being measured (e.g., cell viability, CDK inhibition).

Table 1: IC50 Values of (R)-Roscovitine for CDK Inhibition
Target CDK ComplexIC50 (µM)
CDK2/cyclin E0.1 - 0.7
CDK5/p350.16 - 0.2
CDK1 (cdc2)/cyclin B0.65
CDK2/cyclin A0.7
CDK7/cyclin H0.49

Data sourced from multiple studies.[1][8][9][10]

Table 2: Growth Inhibition IC50 Values of (R)-Roscovitine in Various Cancer Cell Lines
Cancer TypeCell Line(s)Average IC50 (µM) for Growth Inhibition
GeneralWide variety of cancer cell lines~15 - 16
Non-small cell lung cancerNot specified23.6
Multiple MyelomaOPM-218.46
OsteosarcomaDrug-sensitive and -resistant linesLow micromolar range

Data represents the concentration required to inhibit cell proliferation by 50% and is sourced from multiple studies.[1][9][10][11]

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of (R)-Roscovitine Action

The following diagram illustrates the primary mechanism of action of (R)-Roscovitine, leading to cell cycle arrest and apoptosis.

Roscovitine_Pathway cluster_cdks Cyclin-Dependent Kinases cluster_effects Cellular Effects cluster_proteins Key Regulatory Proteins Roscovitine This compound CDK2 CDK2/Cyclin E Roscovitine->CDK2 CDK1 CDK1/Cyclin B Roscovitine->CDK1 CDK5 CDK5/p35 Roscovitine->CDK5 CDK7 CDK7/Cyclin H Roscovitine->CDK7 p53 p53 Activation Roscovitine->p53 Bcl2 Bcl-2, Mcl-1 Downregulation Roscovitine->Bcl2 pRb pRb Phosphorylation CDK2->pRb phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDK1->CellCycleArrest promotes G2/M transition Apoptosis Apoptosis pRb->CellCycleArrest promotes G1/S transition p53->Apoptosis Bcl2->Apoptosis

Mechanism of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for assessing the biological activity of this compound in cancer cell lines.

Experimental_Workflow cluster_assays Biological Assays start Start prep Prepare this compound Stock (Dissolve in DMSO) start->prep culture Culture Cancer Cell Lines prep->culture treat Treat Cells with Varying Concentrations of this compound culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treat->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis (CDKs, pRb, p53, Caspases) treat->western data Data Analysis and Interpretation viability->data cell_cycle->data apoptosis->data western->data

Standard workflow for in vitro analysis of this compound's effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound for cell growth inhibition.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to dissolve the compound in DMSO to create a high-concentration stock solution first.[12] The final DMSO concentration in the wells should be kept below 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48 to 96 hours at 37°C in a humidified incubator with 5% CO2.[11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 20 µM) for a specified time (e.g., 24 hours).[13]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation of key proteins.

  • Cell Lysis: Treat cells as described for the cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., CDK2, phospho-Rb, p53, cleaved Caspase-3) overnight at 4°C.[11][13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

Conclusion

This compound, and by extension its non-deuterated counterpart, is a well-characterized CDK inhibitor with significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis is mediated through the inhibition of key CDKs and the modulation of associated signaling pathways. The provided data and protocols offer a comprehensive framework for researchers and drug development professionals to investigate and harness the therapeutic potential of this compound in oncology.

References

(R)-Roscovitine-d7: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of (R)-Roscovitine, a potent cyclin-dependent kinase (CDK) inhibitor. While this guide specifically refers to (R)-Roscovitine-d7, a deuterated version often utilized for pharmacokinetic and metabolic studies, the fundamental biological mechanisms of cell cycle arrest and apoptosis induction are detailed based on extensive research on its non-deuterated counterpart, (R)-Roscovitine (also known as Seliciclib or CYC202).

Introduction

(R)-Roscovitine is a small molecule purine (B94841) analog that acts as a competitive inhibitor for the ATP-binding site on several key cyclin-dependent kinases (CDKs).[1] Dysregulation of CDK activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[2] (R)-Roscovitine has demonstrated significant efficacy in preclinical studies and is under evaluation in clinical trials for various malignancies.[1][3] Its primary modes of action are the induction of cell cycle arrest and the initiation of apoptosis in rapidly dividing cells.[1][4][5] The deuterated form, this compound, is structurally identical to (R)-Roscovitine except for the substitution of seven hydrogen atoms with deuterium. This isotopic labeling is designed to alter the compound's metabolic profile, often leading to a longer half-life in vivo, without changing its fundamental mechanism of action at the molecular target level.

Mechanism of Action: Selective CDK Inhibition

(R)-Roscovitine functions by competing with ATP for the binding pocket within the catalytic subunit of CDKs.[1] This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. The compound exhibits selectivity, potently inhibiting a specific subset of CDKs.[1][6] It is a strong inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor activity against CDK4 and CDK6.[1] This selective inhibition profile is central to its biological effects.

  • Inhibition of Cell Cycle CDKs (CDK1, CDK2): Directly halts progression through the cell cycle checkpoints.[1][7]

  • Inhibition of Transcriptional CDKs (CDK7, CDK9): Affects the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[2][8]

  • Inhibition of Neuronal CDK (CDK5): Implicates its potential in neurodegenerative disease research.[1][9]

Quantitative Data: Inhibitory Concentrations and Cellular Effects

The efficacy of (R)-Roscovitine has been quantified across various enzymatic assays and cell-based models.

Table 1: In Vitro Kinase Inhibition
Target KinaseIC50 (µM)Reference
CDK1/cyclin B (cdc2)0.65[1][9][10]
CDK2/cyclin A0.70[1][9]
CDK2/cyclin E0.1 - 0.70[1][9][11]
CDK5/p250.16[1][9]
CDK7/cyclin H0.46 - 0.49[1][11]
CDK9/cyclin T10.60[1]
ERK134[11][12]
ERK214[11][12]
CDK4/cyclin D1>100[1][12]
CDK6/cyclin D3>100[1]
Table 2: Cellular Proliferation Inhibition
Cell Line TypeAverage IC50 (µM)Reference
Various Mammalian Cell Lines~16[9][13]
Various Cancer Cell Lines~15[1]
Osteosarcoma Cell LinesLow micromolar range[14]

Role in Cell Cycle Arrest

By inhibiting key CDKs, (R)-Roscovitine effectively halts cell cycle progression. The specific phase of arrest (G0/G1, S, or G2/M) can depend on the cell type, dose, and duration of treatment.[1][4]

  • G1/S Arrest: Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.

  • S-Phase Slowing: Studies have shown that (R)-Roscovitine can slow the progression through S-phase.[2]

  • G2/M Arrest: Inhibition of CDK1/Cdc2 prevents the G2 to M phase transition.[2][7] In some cancer cell lines, such as MCF-7, (R)-Roscovitine has been shown to cause arrest in the G2 phase.[15]

The following diagram illustrates the primary mechanism of CDK inhibition leading to cell cycle arrest.

G1_S_Arrest_Pathway Roscovitine (B1683857) Roscovitine CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE Inhibits pRb pRb CDK2_CyclinE->pRb Phosphorylates Arrest CELL CYCLE ARREST E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1 to S Progression S_Phase_Genes->Cell_Cycle_Progression Drives

Caption: (R)-Roscovitine-induced G1/S cell cycle arrest pathway.

Role in Apoptosis

Beyond cytostatic effects, (R)-Roscovitine is a potent inducer of apoptosis in numerous cancer cell lines.[1] This programmed cell death is triggered through the modulation of several key signaling pathways.

  • Downregulation of Anti-Apoptotic Proteins: By inhibiting transcriptional CDKs (CDK7/9), (R)-Roscovitine reduces the transcription and subsequent protein levels of key survival factors, most notably Mcl-1.[1][16] It has also been shown to downregulate Bcl-2, survivin, and XIAP.[1][17]

  • Upregulation of Pro-Apoptotic Proteins: Treatment with (R)-Roscovitine can lead to an increase in the expression of pro-apoptotic proteins like Bax and Bak.[4][17] In rabbit retinal pigment epithelial cells, a decrease in Bcl-2 and an increase in Bax were observed following treatment.[4]

  • Activation of the p53 Pathway: In cells with wild-type p53, (R)-Roscovitine can upregulate p53, a tumor suppressor that can initiate apoptosis.[1]

  • Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as Caspase-3, which is a common downstream event in (R)-Roscovitine-treated cells.[17]

The following diagram outlines the key pathways involved in (R)-Roscovitine-induced apoptosis.

Apoptosis_Pathway cluster_transcriptional Transcriptional Inhibition cluster_p53 p53 Pathway Roscovitine Roscovitine CDK9 CDK9 Roscovitine->CDK9 Inhibits p53 p53 Roscovitine->p53 Upregulates RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Activates Mcl1_Gene Mcl-1 Gene RNA_Pol_II->Mcl1_Gene Transcribes Mcl1_Protein Mcl-1 Protein Mcl1_Gene->Mcl1_Protein Mitochondrion Mitochondrion Mcl1_Protein->Mitochondrion Inhibits Apoptosis Bax_Gene Bax Gene p53->Bax_Gene Activates Bax_Protein Bax Protein Bax_Gene->Bax_Protein Bax_Protein->Mitochondrion Promotes Apoptosis Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis APOPTOSIS Caspase_Activation->Apoptosis

Caption: Key signaling pathways in (R)-Roscovitine-induced apoptosis.

Experimental Protocols

This section details common methodologies used to investigate the effects of (R)-Roscovitine.

Compound Preparation and Cell Treatment
  • Solubilization: (R)-Roscovitine is soluble in DMSO (up to 50 mM) and ethanol (B145695).[1][18] For cell culture experiments, prepare a concentrated stock solution (e.g., 20 mM) in sterile DMSO.[10]

  • Storage: Store the solid compound at -20°C. Once in solution, aliquot and store at -20°C to avoid multiple freeze-thaw cycles. Use solutions within 3 months to maintain potency.[10]

  • Cell Treatment: Culture cells of interest in appropriate media. On the day of the experiment, dilute the DMSO stock solution directly into the culture medium to achieve the desired final concentration (typically ranging from 1 to 40 µM).[4][10] Ensure the final DMSO concentration in the culture medium is non-toxic (usually <0.1%). Treat cells for a specified duration (e.g., 4 to 48 hours).[10][18]

Cell Cycle Analysis via Flow Cytometry
  • Cell Preparation: Treat cells with (R)-Roscovitine for the desired time. For S-phase analysis, pulse-label cells with Bromodeoxyuridine (BrdU) for a short period (e.g., 30-60 minutes) before harvesting.[14][19]

  • Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C.

  • Staining: Rehydrate cells in PBS. For DNA content analysis, treat with RNase A to degrade RNA and then stain with a DNA-intercalating dye like Propidium Iodide (PI).[4] For BrdU analysis, perform acid denaturation to expose the incorporated BrdU, followed by incubation with an anti-BrdU antibody and a fluorescently-labeled secondary antibody, then counterstain with PI.[14]

  • Data Acquisition: Analyze the stained cells using a flow cytometer. PI fluorescence intensity corresponds to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[4]

Apoptosis Assessment
  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Harvest treated and control cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis.

  • Western Blot Analysis: This technique is used to measure changes in the levels of key apoptosis-related proteins.

    • Prepare total cell lysates from treated and control cells using RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Mcl-1, cleaved Caspase-3, p53) and a loading control (e.g., β-actin or GAPDH).[4][7]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

The following diagram provides a general workflow for these experimental procedures.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_flow Flow Cytometry Assays cluster_wb Western Blot Targets Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Roscovitine_Treatment 2. Treatment (Roscovitine-d7 vs. Control) Cell_Culture->Roscovitine_Treatment Harvest 3. Harvest Cells Roscovitine_Treatment->Harvest Flow_Cytometry 4a. Flow Cytometry Harvest->Flow_Cytometry Aliquot 1 Western_Blot 4b. Western Blot Harvest->Western_Blot Aliquot 2 Cell_Cycle Cell Cycle (PI/BrdU Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Annexin Apoptosis (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Annexin WB_Cycle Cell Cycle Proteins (pRb, Cyclins) Western_Blot->WB_Cycle WB_Apoptosis Apoptosis Proteins (Bcl-2, Bax, Caspases) Western_Blot->WB_Apoptosis

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound, by virtue of its identical pharmacophore to (R)-Roscovitine, is a powerful tool for investigating cell cycle control and apoptosis. Its selective inhibition of key CDKs triggers robust cell cycle arrest and activates intrinsic apoptotic pathways in cancer cells. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers. Future investigations will likely focus on leveraging the modified pharmacokinetic properties of the deuterated form in advanced preclinical models, exploring synergistic combinations with other anti-cancer agents,[1] and further elucidating its impact on complex signaling networks, including the NF-κB and STAT3 pathways.[20][21]

References

(R)-Roscovitine-d7 for Neurodegenerative Disease Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing global health challenge. A common pathological hallmark in many of these conditions is the aberrant activity of cyclin-dependent kinases (CDKs), particularly CDK5. The hyperactivation of CDK5 is strongly implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, as well as contributing to neuroinflammation and eventual neuronal cell death. (R)-Roscovitine (also known as Seliciclib or CYC202) is a potent and selective inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, making it a valuable tool for neurodegenerative disease research.[1][2]

This technical guide focuses on (R)-Roscovitine-d7, a deuterated version of (R)-Roscovitine. The substitution of hydrogen with its stable isotope, deuterium, at specific metabolic sites can significantly alter a compound's pharmacokinetic profile.[3][4][5][6][7] This "deuterium switch" can lead to a reduced rate of metabolism, an increased half-life, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[3][4][5][6][7] These characteristics make deuterated compounds like this compound highly attractive for research and therapeutic development.[3][4][5][6][7]

This document provides a comprehensive overview of the mechanism of action of (R)-Roscovitine, the rationale for the use of its deuterated form, relevant preclinical data, and detailed experimental protocols for its application in neurodegenerative disease research.

The Rationale for Deuteration: this compound

The primary advantage of using deuterated compounds in drug discovery lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for drug metabolism.[4][7] This can lead to:

  • Improved Metabolic Stability: A slower rate of breakdown can lead to higher and more sustained plasma concentrations of the active drug.[4][7]

  • Enhanced Pharmacokinetic Profile: Increased half-life and area under the curve (AUC) can allow for less frequent dosing and a more consistent therapeutic window.[4][6]

  • Reduced Formation of Metabolites: By blocking or slowing metabolism at specific sites, deuteration can reduce the formation of potentially inactive or toxic metabolites.[8]

Studies on a partially deuterated derivative of (R)-Roscovitine, (R)-Roscovitine-d9, have demonstrated the potential of this approach. In mouse liver microsomes, the formation of the major carboxylic acid metabolite (COOH-R-roscovitine) was reduced by approximately 24% compared to the non-deuterated compound.[8] Consequently, the levels of the parent (R)-Roscovitine-d9 were 33% higher after a 60-minute incubation.[8] While specific data for this compound is not as readily available, the principles and the findings from the d9 analog strongly suggest a similar or even more optimized metabolic profile.

Mechanism of Action in Neurodegeneration

(R)-Roscovitine exerts its neuroprotective effects primarily through the inhibition of CDK5. In the central nervous system, CDK5 is activated by its regulatory partners, p35 and p39.[9][10] Under conditions of neuronal stress and injury, p35 can be cleaved by the calcium-dependent protease calpain to form the more stable and potent activator, p25.[9][11] The resulting dysregulated CDK5/p25 complex is implicated in the pathology of several neurodegenerative diseases.[9][11]

The key neuroprotective mechanisms of (R)-Roscovitine include:

  • Inhibition of Tau Hyperphosphorylation: Aberrant CDK5 activity is a primary driver of pathological tau phosphorylation at multiple sites.[9][10][11] (R)-Roscovitine directly inhibits CDK5, thereby reducing tau hyperphosphorylation and the subsequent formation of neurofibrillary tangles.[2][11]

  • Reduction of Neuroinflammation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of neurodegenerative diseases. (R)-Roscovitine has been shown to attenuate microglial activation and reduce the production of pro-inflammatory mediators.[3][4]

  • Prevention of Neuronal Apoptosis: By inhibiting cell cycle re-entry in post-mitotic neurons, a process linked to neuronal death, and by modulating other pro-survival pathways, (R)-Roscovitine can protect neurons from apoptosis.[12]

  • Modulation of Other Kinase Pathways: (R)-Roscovitine can also influence other signaling pathways relevant to neurodegeneration, including the GSK3β and ERK pathways, although its primary effects are attributed to CDK inhibition.[9][13]

Quantitative Data

The following tables summarize key quantitative data for (R)-Roscovitine and its deuterated analog.

Table 1: In Vitro Kinase Inhibitory Activity of (R)-Roscovitine
Kinase TargetIC50 (µM)
CDK5/p250.2[14]
CDK1/Cyclin B0.65[14]
CDK2/Cyclin A0.7[14]
CDK2/Cyclin E0.7[14]
CDK7/Cyclin H~0.7
CDK9/Cyclin T~0.4
ERK1>10
ERK2>10
GSK3β>10

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 2: Pharmacokinetic Parameters of (R)-Roscovitine and (R)-Roscovitine-d9 in Mice
Parameter(R)-Roscovitine(R)-Roscovitine-d9
In Vitro Metabolism (Mouse Liver Microsomes, 60 min)
Parent Compound Remaining13.3%33% higher than (R)-Roscovitine
COOH-Metabolite Formation60% of metabolized drug~24% decrease vs. (R)-Roscovitine
In Vivo Pharmacokinetics (Mouse)
AUC (µM/L/h)38Not explicitly reported for d9, but parent compound levels are higher in vitro.
Urinary Excretion (as % of dose)~0.02% (parent)Not reported
Urinary Excretion of COOH-Metabolite (as % of dose)65-68%Not reported

Data from Nutley et al., 2005.[8]

Signaling Pathways and Experimental Workflows

CDK5 Signaling in Tau Phosphorylation

The following diagram illustrates the central role of CDK5 in the phosphorylation of tau, a key event in the pathology of tauopathies like Alzheimer's disease.

CDK5_Tau_Pathway Neuronal_Stress Neuronal Stress (e.g., Aβ, Oxidative Stress) Calpain Calpain Activation Neuronal_Stress->Calpain p35 p35 Calpain->p35 Cleavage p25 p25 p35->p25 CDK5_p25 Active CDK5/p25 Complex p25->CDK5_p25 CDK5 CDK5 CDK5->CDK5_p25 Tau Tau CDK5_p25->Tau Phosphorylation GSK3b GSK3β CDK5_p25->GSK3b Activation Roscovitine This compound Roscovitine->CDK5_p25 Inhibition pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_Dysfunction Neuronal Dysfunction & Cell Death NFTs->Neuronal_Dysfunction pGSK3b Active GSK3β GSK3b->pGSK3b pGSK3b->Tau Phosphorylation

Caption: CDK5 activation by p25 and its role in direct and indirect tau phosphorylation.

Experimental Workflow for In Vitro Evaluation

This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based model of neurodegeneration.

In_Vitro_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) start->cell_culture induce_toxicity Induce Neurotoxicity (e.g., Aβ oligomers, MPP+) cell_culture->induce_toxicity treatment Treat with this compound (Dose-response) induce_toxicity->treatment incubation Incubation (24-48 hours) treatment->incubation analysis Analysis incubation->analysis viability Cell Viability Assay (MTT, LDH) analysis->viability western_blot Western Blot (p-Tau, CDK5, Cleaved Caspase-3) analysis->western_blot icc Immunocytochemistry (Tau localization, Neurite outgrowth) analysis->icc end End viability->end western_blot->end icc->end

Caption: A standard workflow for testing this compound in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of this compound.

Protocol 1: Western Blot for Phosphorylated Tau

Objective: To quantify the levels of phosphorylated tau (p-Tau) and total tau in neuronal cell lysates or brain tissue homogenates following treatment with this compound.

Materials:

  • Neuronal cells (e.g., SH-SY5Y) or brain tissue

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Tau at Ser396, anti-total Tau, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Cells: After treatment, wash cells with ice-cold PBS and lyse in lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Tissue: Homogenize brain tissue in lysis buffer on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize p-Tau levels to total Tau and/or a loading control like β-actin.

Protocol 2: Immunocytochemistry for Neuronal Markers

Objective: To visualize the subcellular localization of proteins of interest (e.g., tau, CDK5) and assess neuronal morphology (e.g., neurite outgrowth) in cultured neuronal cells treated with this compound.

Materials:

  • Neuronal cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-MAP2, anti-p-Tau)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat with this compound as required.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips with PBS and mount them onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of neuronal cells in the presence of a neurotoxic insult.

Materials:

  • Neuronal cells

  • This compound

  • Neurotoxic agent (e.g., Aβ oligomers)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to attach overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, add the neurotoxic agent and incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Conclusion and Future Directions

This compound represents a promising tool for advancing our understanding and therapeutic targeting of neurodegenerative diseases. Its potential for an improved pharmacokinetic profile over the non-deuterated parent compound makes it a valuable asset for both in vitro and in vivo studies. The primary mechanism of action, centered on the inhibition of CDK5, directly addresses a key pathological driver in many of these disorders.

Future research should focus on obtaining specific pharmacokinetic and pharmacodynamic data for this compound to fully characterize its advantages. Further in vivo studies in various animal models of neurodegeneration will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of this deuterated CDK inhibitor and its promise in the fight against neurodegenerative diseases.

References

Unveiling the Antiviral Potential of (R)-Roscovitine-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). Its deuterated analogue, (R)-Roscovitine-d7, is a valuable tool for research, particularly in pharmacokinetic studies, due to the potential for altered metabolic stability conferred by the deuterium (B1214612) labeling. While direct antiviral studies on the d7 variant are limited, the wealth of data on (R)-Roscovitine provides a strong foundation for understanding its antiviral potential. This technical guide consolidates the existing knowledge on the antiviral activity of (R)-Roscovitine, its mechanisms of action, and detailed experimental protocols to facilitate further research and development in this area. The antiviral activities described herein for (R)-Roscovitine are expected to be translatable to this compound, with possible variations in potency and duration of effect due to metabolic differences.

Mechanism of Antiviral Action

The primary antiviral mechanism of (R)-Roscovitine is the inhibition of host cell cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK5, CDK7, and CDK9.[1] These kinases are essential for the regulation of the cell cycle and transcription, processes that many viruses hijack for their own replication. By inhibiting these CDKs, (R)-Roscovitine disrupts key stages of the viral life cycle, including transcription of viral genes and viral DNA synthesis.[1][2]

For certain viruses, such as Influenza A, (R)-Roscovitine exhibits a dual mechanism of action. In addition to inhibiting host CDKs, it directly interacts with a viral protein, the PB2 cap-binding domain, which is crucial for the "cap-snatching" process required for viral mRNA transcription.[3][4]

Quantitative Antiviral Data

The following tables summarize the reported in vitro antiviral activity of (R)-Roscovitine against various viruses. This data provides a quantitative basis for the potential efficacy of this compound.

Virus FamilyVirusAssay TypeCell LineEC50 / IC50 (µM)Cytotoxicity (CC50 or other)Reference
HerpesviridaeVaricella-Zoster Virus (VZV)Plaque Reduction AssayMeWo12>25 µM (Not cytotoxic at 25 µM)[1][5]
Varicella-Zoster Virus (VZV)Real-time PCR (DNA synthesis)MeWo14>25 µM (Not cytotoxic at 25 µM)[1][5]
Herpes Simplex Virus 1 (HSV-1)Not specifiedNot specified38Similar to antiviral IC50[6]
Human Cytomegalovirus (HCMV)Not specifiedNot specified40Similar to antiviral IC50[6]
OrthomyxoviridaeInfluenza A/WSN/1933 (H1N1)Not specifiedNot specified3.35 ± 0.39Not specified[4]
Influenza A/Aichi/2/68 (H3N2)Not specifiedNot specified7.01 ± 1.84Not specified[4]
Influenza A/FM1/47 (H1N1)Not specifiedNot specified5.99 ± 1.89Not specified[4]
PolyomaviridaeJC virus (JCV)Not specifiedJCV-infected cell lineNot specified (Significant inhibition)Not specified[7]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the ability of a compound to inhibit the replication of a lytic virus.

Materials:

  • Confluent monolayer of susceptible host cells in 24-well plates

  • Virus stock of known titer

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Semi-solid overlay medium (e.g., 1:1 mixture of 2x medium and 1.6% agarose, or methylcellulose-containing medium)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed susceptible host cells into 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium. Include a vehicle control (solvent only).

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Aspirate the growth medium from the cell monolayers. Wash once with PBS. Add the diluted virus to each well, except for the cell control wells (add medium only).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.

  • Treatment: After adsorption, remove the virus inoculum. Add the different dilutions of this compound or vehicle control to the respective wells.

  • Overlay: Aspirate the treatment medium and add the semi-solid overlay medium to each well. This restricts the spread of progeny virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cells with the staining solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the vehicle control. The EC50 value (the concentration that inhibits plaque formation by 50%) can be determined by non-linear regression analysis.

Real-Time Quantitative PCR (qPCR) for Viral DNA/RNA Quantification

This protocol measures the effect of the compound on viral genome replication.

Materials:

  • Infected and treated cell lysates or supernatant

  • DNA/RNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)

  • Primers and probe specific to a viral gene

  • Real-time PCR instrument

Procedure:

  • Sample Preparation: Infect cells with the virus and treat with various concentrations of this compound. At a specific time point post-infection, harvest the cells or supernatant.

  • Nucleic Acid Extraction: Extract viral DNA or RNA from the samples using a suitable commercial kit.

  • Reverse Transcription (for RNA viruses): For RNA viruses, reverse transcribe the extracted RNA into cDNA using a reverse transcriptase and appropriate primers (random hexamers, oligo(dT), or gene-specific primers).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, specific forward and reverse primers, a fluorescent probe (if using TaqMan), and the extracted DNA or synthesized cDNA.

  • qPCR Amplification: Perform the qPCR in a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used. The instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

    • A higher Ct value indicates a lower initial amount of viral nucleic acid.

    • Quantify the viral load by either absolute quantification (using a standard curve of known concentrations of viral DNA) or relative quantification (comparing the Ct values of treated samples to untreated controls).

Neutral Red Uptake Assay for Cytotoxicity

This assay determines the concentration of the compound that is toxic to the host cells, which is important for calculating the selectivity index (CC50/EC50).

Materials:

  • Host cells in a 96-well plate

  • This compound

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • PBS

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of this compound for a period similar to the antiviral assay (e.g., 48 hours). Include untreated control wells.

  • Neutral Red Incubation: Remove the treatment medium and add Neutral Red solution to each well. Incubate for 2-3 hours at 37°C. During this time, viable cells will take up the dye into their lysosomes.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

  • Destaining: Add the destain solution to each well and shake the plate for 10-20 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Diagrams

Antiviral_Mechanism_Roscovitine cluster_virus Viral Replication Cycle cluster_host Host Cell Machinery Viral_Entry Viral Entry Viral_Transcription Viral Gene Transcription Viral_Entry->Viral_Transcription Viral_DNA_Replication Viral DNA Replication Viral_Transcription->Viral_DNA_Replication Viral_Assembly Viral Assembly & Release Viral_DNA_Replication->Viral_Assembly CDKs Cyclin-Dependent Kinases (CDK1, 2, 5, 7, 9) Transcription_Factors Host Transcription Factors CDKs->Transcription_Factors Phosphorylates & Activates Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Drives Transcription_Factors->Viral_Transcription Required for Cell_Cycle->Viral_DNA_Replication Provides machinery for Roscovitine (B1683857) This compound Roscovitine->CDKs Inhibits

Caption: General antiviral mechanism of (R)-Roscovitine via inhibition of host cell CDKs.

Influenza_Mechanism_Roscovitine cluster_influenza Influenza A Virus cluster_host_process Host Cell Process Roscovitine This compound Cap_Binding_Domain Cap-Binding Domain Roscovitine->Cap_Binding_Domain Directly Binds & Inhibits PB2 PB2 Subunit of Viral Polymerase Viral_mRNA_synthesis Viral mRNA Synthesis Cap_Binding_Domain->Viral_mRNA_synthesis Initiates Host_pre_mRNA Host pre-mRNA (with 5' cap) Host_pre_mRNA->Cap_Binding_Domain Binds for 'Cap-Snatching'

Caption: Dual antiviral mechanism of (R)-Roscovitine against Influenza A virus.

Plaque_Reduction_Workflow A Seed host cells in 24-well plate B Infect with virus (1-2h adsorption) A->B C Treat with this compound dilutions B->C D Add semi-solid overlay C->D E Incubate for plaque formation (2-14 days) D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G

Caption: Experimental workflow for the Plaque Reduction Assay.

qPCR_Workflow A Infect and treat cells with This compound B Extract viral DNA/RNA A->B C Reverse Transcription (for RNA viruses) B->C If RNA virus D Perform Real-Time qPCR B->D C->D E Analyze Ct values and quantify viral load D->E

Caption: Experimental workflow for Viral Load Quantification by qPCR.

Conclusion

(R)-Roscovitine demonstrates significant antiviral activity against a range of viruses, primarily through the inhibition of host cell CDKs essential for viral replication. The deuterated analogue, this compound, is a promising tool for further investigation, with the potential for an improved pharmacokinetic profile. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field of virology and drug development, facilitating the exploration of this compound and other CDK inhibitors as a novel class of broad-spectrum antiviral agents. Further studies are warranted to directly assess the antiviral efficacy and pharmacokinetic properties of this compound in vitro and in vivo.

References

The Impact of Deuterium Labeling on the Pharmacokinetic Profile of (R)-Roscovitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] By competing for the ATP binding site of these kinases, (R)-Roscovitine disrupts the cell cycle, inhibits transcription, and induces apoptosis, making it a compound of significant interest for therapeutic applications in oncology, neurodegenerative diseases, and virology.[3][4][5] A key challenge in the clinical development of (R)-Roscovitine has been its rapid metabolism.[6][7] This technical guide provides an in-depth analysis of how deuterium (B1214612) labeling, a strategic modification in drug design, affects the metabolic stability and pharmacokinetic properties of (R)-Roscovitine.

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. By selectively replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, it is possible to slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of certain metabolites.[8] This guide will detail the effects of deuterium labeling on (R)-Roscovitine, present comparative quantitative data, provide experimental methodologies, and visualize the relevant biological pathways.

Mechanism of Action of (R)-Roscovitine

(R)-Roscovitine exerts its biological effects primarily through the inhibition of CDKs, which are key regulators of cell cycle progression and transcription.

Cell Cycle Inhibition

(R)-Roscovitine blocks the transition from G1 to S phase and the G2/M checkpoint by inhibiting CDK2/cyclin E, CDK2/cyclin A, and CDK1/cyclin B complexes.[9] This inhibition prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), thereby maintaining it in its active, growth-suppressive state and preventing cells from entering the S phase.

Transcriptional Inhibition and Apoptosis Induction

Inhibition of CDK7 and CDK9 by (R)-Roscovitine interferes with the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a general inhibition of transcription.[4] This transcriptional arrest contributes to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in cancer cells.

Modulation of NF-κB Signaling

(R)-Roscovitine has also been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thus sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[7]

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing (R)-Roscovitine with its deuterated analog, (R)-Roscovitine-d9.

Table 1: In Vitro Kinase Inhibitory Activity of (R)-Roscovitine
Kinase TargetIC50 (µM)
CDK1/cyclin B0.65[2][6]
CDK2/cyclin A0.7[2]
CDK2/cyclin E0.1 - 0.7[1][2]
CDK5/p250.16 - 0.2[2]
CDK7/cyclin H0.49 - 0.5[1]
CDK9/cyclin T10.8[1]
ERK134[2]
ERK214[2]
Table 2: Comparative In Vitro Metabolic Stability in Mouse Liver Microsomes
Compound% Parent Remaining (60 min)% Decrease in Metabolite Formation (COOH-Roscovitine)
(R)-Roscovitine13.3%N/A
(R)-Roscovitine-d933% higher than (R)-Roscovitine~24%
Data extracted from Nutley et al. (2005).[6]
Table 3: Comparative In Vivo Pharmacokinetics in Mice (50 mg/kg dose)
CompoundAUC (µM·h)
(R)-Roscovitine38
COOH-(R)-Roscovitine (metabolite)174
Data extracted from Nutley et al. (2005).[6]

Experimental Protocols

Synthesis of Deuterated (R)-Roscovitine ((R)-Roscovitine-d9)

The synthesis of (R)-Roscovitine-d9 is based on the method described by Nutley et al. (2005), which involves the use of deuterated reagents.[6]

Step 1: Synthesis of 6-benzylamino-2-chloro-9-(isopropyl-d7)-purine

  • 2,6-Dichloropurine is reacted with benzylamine (B48309) to yield 6-benzylamino-2-chloropurine.

  • The product from the previous step is then alkylated with 2-iodopropane-d7 (B154848) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to introduce the deuterated isopropyl group at the N9 position.

Step 2: Synthesis of (R)-2-amino-(3,3,4,4,4-d5)-butan-1-ol

  • This deuterated amino alcohol can be synthesized from a suitable deuterated starting material, such as deuterated butyric acid, through a series of standard organic transformations including reduction and amination.

Step 3: Final Condensation

  • 6-benzylamino-2-chloro-9-(isopropyl-d7)-purine is reacted with (R)-2-amino-(3,3,4,4,4-d5)-butan-1-ol at an elevated temperature to yield (R)-Roscovitine-d9.

  • The final product is purified by chromatography.

Liver Microsomal Stability Assay

This protocol is a generalized procedure for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compounds ((R)-Roscovitine and (R)-Roscovitine-d9)

  • Pooled liver microsomes (e.g., mouse or human)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the liver microsomes to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the microsomal suspension at 37°C for 5 minutes.

    • Add the test compound to the microsomal suspension to initiate the reaction (final concentration typically 1-10 µM).

    • Add the NADPH regenerating system to start the metabolic reaction.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression line.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Cell Cycle Regulation Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 P Rb Rb CDK4/6->Rb P Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 P CDK2->Rb P S Phase S Phase CDK2->S Phase Progression Cyclin A Cyclin A Cyclin A->CDK2 Progression CDK1 CDK1 M Phase M Phase CDK1->M Phase Entry Cyclin B Cyclin B Cyclin B->CDK1 Entry p21/p27 p21/p27 p21/p27->CDK2 | p21/p27->CDK1 | E2F E2F Rb->E2F | E2F->S Phase Transcription G1 Phase G1 Phase G2 Phase G2 Phase Roscovitine Roscovitine Roscovitine->CDK2 Inhibition Roscovitine->CDK1 Inhibition

Caption: (R)-Roscovitine inhibits CDK1 and CDK2, leading to cell cycle arrest.

G cluster_1 NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Activation IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB | (degradation) Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation Roscovitine Roscovitine Roscovitine->IKK Complex Inhibition

Caption: (R)-Roscovitine inhibits the NF-κB pathway by preventing IκBα degradation.

Experimental Workflow

G cluster_2 Metabolic Stability Assay Workflow Start Start Prepare Microsomes Prepare Microsomes Start->Prepare Microsomes Add Test Compound Add Test Compound Prepare Microsomes->Add Test Compound Incubate at 37°C Incubate at 37°C Add Test Compound->Incubate at 37°C Time Points Time Points Incubate at 37°C->Time Points Quench Reaction Quench Reaction Time Points->Quench Reaction 0, 5, 15, 30, 60 min Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for determining the in vitro metabolic stability of a compound.

Discussion

The data presented clearly demonstrate the impact of deuterium labeling on the metabolic fate of (R)-Roscovitine. In vitro studies with mouse liver microsomes showed that (R)-Roscovitine-d9 is more resistant to metabolism compared to its non-deuterated counterpart.[6] This is evidenced by the higher percentage of the parent compound remaining after a 60-minute incubation and a significant decrease in the formation of the major carboxylic acid metabolite (COOH-Roscovitine).[6]

The primary metabolic pathway for (R)-Roscovitine is the oxidation of the hydroxymethyl group on the C2 substituent.[6] By replacing the hydrogens on the terminal ethyl group and the isopropyl group with deuterium, the C-H bonds at or near the site of metabolism are strengthened, thus slowing down the rate of oxidation.

Interestingly, the study by Nutley et al. also observed an increase in the formation of minor metabolites with (R)-Roscovitine-d9, suggesting that blocking the primary metabolic pathway can lead to "metabolic switching," where the drug is metabolized through alternative routes.[6] This is an important consideration in the design of deuterated drugs, as the new metabolites could have different pharmacological or toxicological profiles.

The in vivo pharmacokinetic data in mice further underscore the rapid metabolism of (R)-Roscovitine, with the area under the curve (AUC) for the parent compound being significantly lower than that of its primary metabolite.[6] While direct in vivo pharmacokinetic comparisons with (R)-Roscovitine-d9 from this specific study are limited, the in vitro data strongly suggest that the deuterated analog would have a longer in vivo half-life and greater overall exposure.

Conclusion

Deuterium labeling represents a promising strategy to enhance the therapeutic potential of (R)-Roscovitine. By reducing the rate of its primary metabolic degradation, deuteration can lead to a more favorable pharmacokinetic profile. The increased metabolic stability of (R)-Roscovitine-d9 observed in vitro is a strong indicator of potentially improved in vivo performance, which could translate to lower or less frequent dosing regimens and a wider therapeutic window. However, the phenomenon of metabolic switching necessitates a thorough evaluation of the full metabolite profile of any deuterated drug candidate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the benefits of deuterium labeling in the optimization of CDK inhibitors like (R)-Roscovitine.

References

Methodological & Application

Application Notes and Protocols for (R)-Roscovitine-d7 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] It functions by competing with ATP for the binding site on the kinase.[1][2] (R)-Roscovitine-d7 is a deuterated version of (R)-Roscovitine, which can be used as an internal standard in mass spectrometry-based assays for pharmacokinetic studies, but is also suitable for in vitro kinase inhibition assays. This document provides detailed protocols and application notes for the use of this compound in in vitro kinase assays to determine its inhibitory activity against target kinases.

Data Presentation

The inhibitory activity of (R)-Roscovitine against a panel of kinases has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency and selectivity.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.65[3][4][5]
CDK2/cyclin A0.7[3][6]
CDK2/cyclin E0.1 - 0.7[3][6][7][8]
CDK5/p250.16 - 0.2[3][4][5]
CDK7/cyclin H0.4 - 0.49[7][8][9]
CDK9/cyclin T0.8[9]
ERK114 - 34[3]
ERK214 - 34[3]
CDK4/cyclin D1>100[3]
CDK6/cyclin D2>100[3]

Signaling Pathways

(R)-Roscovitine exerts its cellular effects by inhibiting CDKs, which in turn affects various signaling pathways crucial for cell cycle progression and apoptosis. Two key pathways influenced by (R)-Roscovitine are the p53 and NF-κB signaling pathways.

p53_signaling_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_cdk Cell Cycle Progression cluster_apoptosis Apoptosis DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Oncogene Activation Oncogene Activation p53 p53 Oncogene Activation->p53 ATM/ATR->p53 phosphorylates MDM2 MDM2 p53->MDM2 inhibits CDK2/CyclinE CDK2/CyclinE p53->CDK2/CyclinE induces p21 to inhibit Bax Bax p53->Bax activates MDM2->p53 degrades G1/S Arrest G1/S Arrest CDK2/CyclinE->G1/S Arrest Apoptosis Apoptosis Bax->Apoptosis Roscovitine This compound Roscovitine->CDK2/CyclinE inhibits

Caption: p53 signaling pathway showing (R)-Roscovitine inhibition of CDK2/Cyclin E.

NFkB_signaling_pathway cluster_stimulus Stimulus cluster_activation IKK Activation cluster_translocation NF-kB Translocation cluster_transcription Gene Transcription TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB (active) NF-κB->NF-κB_active translocates to nucleus Target Genes Target Genes NF-κB_active->Target Genes activates transcription Roscovitine This compound Roscovitine->IKK Complex inhibits

Caption: NF-κB signaling pathway showing (R)-Roscovitine inhibition of the IKK complex.

Experimental Protocols

A highly sensitive and robust method for determining the in vitro kinase inhibitory activity of this compound is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow

experimental_workflow prep 1. Reagent Preparation - this compound Dilution Series - Kinase Solution - Substrate/ATP Solution reaction 2. Kinase Reaction - Add inhibitor, kinase, and substrate/ATP - Incubate at 30°C prep->reaction adp_glo 3. ADP-Glo™ Reagent Addition - Stop kinase reaction - Deplete remaining ATP - Incubate at RT reaction->adp_glo detection 4. Kinase Detection Reagent Addition - Convert ADP to ATP - Generate luminescent signal - Incubate at RT adp_glo->detection measure 5. Luminescence Measurement - Read plate on a luminometer detection->measure analysis 6. Data Analysis - Plot luminescence vs. inhibitor concentration - Determine IC50 value measure->analysis

Caption: Workflow for the in vitro kinase assay using this compound.

Detailed Methodology: ADP-Glo™ Kinase Assay

1. Materials and Reagents:

  • This compound

  • Recombinant Kinase (e.g., CDK2/Cyclin A)

  • Kinase Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 0.01 µM). The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Kinase Working Solution: Dilute the recombinant kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically by performing a kinase titration to ensure the reaction is in the linear range.

  • Substrate/ATP Mixture: Prepare a 2X working solution of the substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine the IC50 of an ATP-competitive inhibitor.

3. Kinase Reaction:

  • Add 5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer) to the wells of a white assay plate.

  • Add 2.5 µL of the kinase working solution to each well.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture to each well. The final reaction volume will be 10 µL.

  • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range (typically <30% ATP consumption).

4. Signal Detection:

  • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

5. Data Measurement and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Subtract the background luminescence (from wells with no kinase) from all other readings.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for utilizing this compound in in vitro kinase assays. The provided data table summarizes its inhibitory profile, while the detailed protocol for the ADP-Glo™ assay offers a robust method for determining its potency. The signaling pathway diagrams illustrate the mechanism of action of (R)-Roscovitine, providing a broader context for its biological effects. These resources are intended to support researchers in their studies of CDK inhibition and drug development.

References

Application Notes and Protocols for Cell-Based Assays Using (R)-Roscovitine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine-d7 is a deuterated analog of (R)-Roscovitine (also known as Seliciclib or CYC202), a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a purine (B94841) analog, it competitively binds to the ATP-binding site of several CDKs, primarily inhibiting CDK1, CDK2, CDK5, CDK7, and CDK9.[3][4][5] This inhibition disrupts the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, induction of apoptosis.[6][7][8] The deuterated form, this compound, is particularly useful for studies requiring mass spectrometry-based detection, allowing for precise tracking and quantification.[2] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to study its effects on cell proliferation, cell cycle progression, and apoptosis.

Mechanism of Action

(R)-Roscovitine exerts its biological effects by inhibiting key regulators of the cell cycle and transcription.[9] By blocking the activity of CDKs such as CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, it prevents the phosphorylation of substrate proteins required for cell cycle progression, leading to arrests at the G1/S and G2/M phases.[10][11] Furthermore, inhibition of CDK7 and CDK9 can affect transcription by interfering with the phosphorylation of RNA polymerase II.[12][13] The culmination of these inhibitory actions can trigger the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and the activation of caspases.[14][15]

Data Presentation

Table 1: Inhibitory Activity of (R)-Roscovitine against Various Kinases
Kinase TargetIC50 (µM)Reference(s)
CDK1/cyclin B (cdc2)0.65[16][17]
CDK2/cyclin A0.7[17]
CDK2/cyclin E0.1 - 0.7[17][18]
CDK5/p250.16 - 0.2[17][19]
CDK5/p350.16[18]
CDK7/cyclin H0.49 - 0.8[18]
CDK9~0.2 - 0.7[3]
ERK134[20]
ERK214[20]
Table 2: Effective Concentrations of (R)-Roscovitine in Various Cell-Based Assays
Cell LineAssayEffective Concentration (µM)Observed EffectReference(s)
Rabbit Retinal Pigment Epithelial (RPE) cellsProliferation Assay40Increased sub-G1 peak (apoptosis)[6]
MDA-MB-231 (Breast Cancer)Apoptosis Assay10 µg/ml (~28 µM)Induction of apoptosis[7]
Multiple Myeloma (MM) cell linesViability Assay (MTT)15 - 25 (IC50)Dose-dependent cytotoxicity[21]
B-CLL cellsApoptosis Assay20Induction of apoptosis[14]
Varicella-Zoster Virus (VZV) infected cellsPlaque Reduction Assay12 (EC50)Inhibition of viral replication[9]
HT29 and KM12 (Colon Carcinoma)Cell Cycle AnalysisNot specifiedReduction of cells in G1, inhibition of S-phase, moderate G2/M increase[13]

Mandatory Visualizations

Roscovitine_Signaling_Pathway cluster_apoptosis Apoptosis Induction G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase G2->M CDK1/Cyclin B Bcl2 Anti-apoptotic Proteins (Bcl-2, Mcl-1) Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Roscovitine (B1683857) This compound Roscovitine->Bcl2 CDK1/Cyclin B CDK1/Cyclin B Roscovitine->CDK1/Cyclin B CDK2/Cyclin E CDK2/Cyclin E Roscovitine->CDK2/Cyclin E CDK2/Cyclin A CDK2/Cyclin A Roscovitine->CDK2/Cyclin A

Caption: this compound inhibits CDKs to induce cell cycle arrest and promotes apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 20 mM in DMSO) C Treat Cells with this compound (e.g., 20 µM for 4-24 hours) A->C B Culture Cells to Desired Confluency B->C D1 Cell Viability Assay (e.g., MTT, AlamarBlue) C->D1 D2 Cell Cycle Analysis (Flow Cytometry with PI Staining) C->D2 D3 Apoptosis Assay (Annexin V/PI Staining) C->D3 D4 Western Blot (e.g., for CDK targets, apoptotic markers) C->D4

Caption: General experimental workflow for cell-based assays with this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cancer cell line (e.g., MDA-MB-231, HT29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in DMSO.[16] Store at -20°C.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 to 100 µM.[21] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[7][21]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in DMSO and store at -20°C.

  • Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.[21]

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 20-40 µM) for 24 hours.[6][14] Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 1 hour (or overnight).[21]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An increase in the Sub-G1 population is indicative of apoptosis.[6]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to detect and quantify apoptosis in cells treated with this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in DMSO and store at -20°C.

  • Cell Seeding and Treatment: Follow steps 2 and 3 from Protocol 2. A typical treatment is 20 µM this compound for 24 hours.[14]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[22]

Conclusion

This compound is a valuable tool for investigating the roles of CDKs in cell cycle regulation and apoptosis. The provided protocols offer a starting point for designing and executing cell-based assays to characterize its effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The use of the deuterated form is particularly advantageous for studies involving metabolic tracing and quantitative mass spectrometry.

References

Application Note: High-Throughput Quantification of (R)-Roscovitine in Human Plasma Using (R)-Roscovitine-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of (R)-Roscovitine (also known as Seliciclib or CYC202) in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, (R)-Roscovitine-d7. The protocol outlines a streamlined sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters suitable for high-throughput bioanalysis in research and drug development settings. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample processing, leading to reliable and reproducible results.

Introduction

(R)-Roscovitine is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1] By competing with ATP for the binding site on these kinases, (R)-Roscovitine disrupts the cell cycle, leading to cell cycle arrest and apoptosis.[1][2] Its mechanism of action has made it a subject of significant interest in cancer research and the development of therapies for other diseases characterized by aberrant cell proliferation.

Accurate quantification of (R)-Roscovitine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust bioanalytical method.[4] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4] This co-elution and similar ionization behavior allow for the correction of potential variability, thereby enhancing the accuracy and precision of the quantification.[3][5]

This application note provides a comprehensive protocol for the determination of (R)-Roscovitine in human plasma, utilizing this compound as the internal standard.

Signaling Pathway of (R)-Roscovitine

(R)-Roscovitine exerts its biological effects primarily by inhibiting cyclin-dependent kinases, which are key regulators of the cell cycle and transcription. The diagram below illustrates the simplified signaling pathway affected by (R)-Roscovitine.

Roscovitine_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Complexes G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 Promotes G1/S Transition Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Inhibition leads to CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes S Phase Progression CDK2_CyclinA->Apoptosis Inhibition leads to CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 Promotes G2/M Transition CDK1_CyclinB->Apoptosis Inhibition leads to Roscovitine (B1683857) (R)-Roscovitine Roscovitine->CDK2_CyclinE Inhibits Roscovitine->CDK2_CyclinA Inhibits Roscovitine->CDK1_CyclinB Inhibits Experimental_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Microextraction in Packed Syringe) Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results Reporting Data_Processing->Results

References

Application Notes and Protocols for Pharmacokinetic Studies of (R)-Roscovitine-d7 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of the deuterated cyclin-dependent kinase (CDK) inhibitor, (R)-Roscovitine-d7, in various animal models. The inclusion of detailed experimental protocols and data summaries aims to facilitate the design and execution of preclinical studies for this class of compounds. While specific data for the d7 variant is limited in publicly available literature, this document leverages data from studies on (R)-Roscovitine and its closely related deuterated analog, (R)-Roscovitine-d9, to provide a robust framework for research.

Introduction to (R)-Roscovitine

(R)-Roscovitine (also known as Seliciclib or CYC202) is a potent and selective inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] By targeting these key regulators of the cell cycle and transcription, (R)-Roscovitine has demonstrated therapeutic potential in various diseases, most notably cancer.[2][3][4] It has entered clinical trials for non-small cell lung cancer and nasopharyngeal cancers.[1] Understanding the pharmacokinetic profile of (R)-Roscovitine and its deuterated analogs is crucial for optimizing dosing regimens and predicting clinical efficacy and safety.

Deuteration of small molecules, such as in this compound, is a common strategy in drug development to alter metabolic pathways and potentially improve pharmacokinetic properties. The replacement of protons with deuterium (B1214612) can slow the rate of metabolism by cytochrome P450 enzymes, leading to increased drug exposure.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of (R)-Roscovitine and its metabolites in mice and rats. This data provides a baseline for what can be expected in similar studies with this compound.

Table 1: Pharmacokinetic Parameters of (R)-Roscovitine in Mice

ParameterValueAnimal ModelDosingReference
AUC∞ 38 µmol/L/hNot Specified50 mg/kg[5]
Urinary Excretion (24h) 0.02% of doseNot Specified50 mg/kg (i.v., i.p., or p.o.)[5]

Table 2: Pharmacokinetic Parameters of COOH-(R)-Roscovitine (Metabolite) in Mice

ParameterValueAnimal ModelDosing of (R)-RoscovitineReference
AUC∞ 174 µmol/L/hNot Specified50 mg/kg[5]
Urinary Excretion (24h) 65-68% of doseNot Specified50 mg/kg (i.v., i.p., or p.o.)[5]

Table 3: Age-Dependent Pharmacokinetics of (R)-Roscovitine in Rats (Single 25 mg/kg dose)

ParameterAdult Rats14-day old Rat PupsReference
Elimination Half-life (t1/2) - Plasma < 0.5 h7 h[6]
Elimination Half-life (t1/2) - Brain < 0.5 h7 h[6]
Brain Exposure (AUCbrain/AUCplasma) 20%100%[6]

Table 4: Pharmacokinetic Parameters of (R)-Roscovitine in Rat Plasma and Brain Regions (Pups vs. Adults)

ParameterPups (Plasma)Adult Rats (Plasma)Pups (Brain)Adult Rats (Brain)Reference
Distribution Half-life (t1/2α) 0.6 h0.06 hNot ReportedNot Reported[1]
Elimination Half-life (t1/2β) 7 h30 min7 h20 min[1]

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of (R)-Roscovitine and its deuterated analogs in animal models, based on methodologies described in the literature.

Animal Models
  • Mice: BALB/c or CD1 nude mice are commonly used for pharmacokinetic and efficacy studies.[1][4]

  • Rats: Sprague-Dawley rats are a suitable model for investigating pharmacokinetics, tissue distribution, and metabolism.[7] Both adult and neonatal rats (e.g., 14-day old pups) can be used to study age-dependent kinetics.[6]

Drug Formulation and Administration
  • Formulation: For oral administration, (R)-Roscovitine can be prepared as a suspension. For intravenous, intraperitoneal, or subcutaneous administration, it can be dissolved in a suitable vehicle.

  • Dosing:

    • Mice: Doses can range from 50 mg/kg to 500 mg/kg, administered via intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) routes.[4][5]

    • Rats: A typical intravenous dose is 25 mg/kg.[6][7] For pain studies, intrathecal administration of 5-100 µg has been used.[4][8][9]

Sample Collection
  • Blood Sampling: Blood samples are collected at various time points post-administration. For mice, this may involve tail vein or retro-orbital bleeding. For rats, jugular vein or tail vein sampling is common. Blood is typically collected into heparinized tubes and centrifuged to obtain plasma.

  • Tissue Harvesting: At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., brain, liver, kidney, tumor xenografts) are collected, weighed, and flash-frozen in liquid nitrogen for later analysis.[7]

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and its metabolites in biological matrices.[7]

  • Sample Preparation: Plasma and tissue homogenates typically undergo protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analyte of interest.

  • Chromatography: A C18 reverse-phase column is commonly used for separation. The mobile phase composition will depend on the specific analytes and should be optimized.

  • Detection: Mass spectrometry provides the necessary sensitivity and selectivity for quantifying low concentrations of the drug and its metabolites.

Visualizations

Signaling Pathway of (R)-Roscovitine

roscovitine_pathway roscovitine (B1683857) (R)-Roscovitine cdk CDK1, CDK2, CDK5, CDK7, CDK9 roscovitine->cdk Inhibits cell_cycle Cell Cycle Arrest cdk->cell_cycle Regulates transcription Inhibition of Transcription cdk->transcription Regulates apoptosis Apoptosis cell_cycle->apoptosis transcription->apoptosis

Caption: Signaling pathway of (R)-Roscovitine leading to cell cycle arrest and apoptosis.

Experimental Workflow for a Pharmacokinetic Study

pk_workflow start Start: Animal Model Selection (e.g., Mice, Rats) dosing Drug Administration (this compound) - Route (IV, PO, IP) - Dose Level start->dosing sampling Sample Collection - Blood (Plasma) - Tissues dosing->sampling processing Sample Processing - Protein Precipitation - Extraction sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis data_analysis Pharmacokinetic Analysis - AUC, Cmax, Tmax, t1/2 analysis->data_analysis end End: Report Generation data_analysis->end

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Metabolic Pathway of (R)-Roscovitine

metabolism_pathway roscovitine (R)-Roscovitine cooh_roscovitine COOH-(R)-Roscovitine (Major Metabolite) roscovitine->cooh_roscovitine Oxidation c8_oxo C8-oxo-(R)-Roscovitine (Minor Metabolite) roscovitine->c8_oxo Hydroxylation n9_desisopropyl N9-desisopropyl-(R)-Roscovitine (Minor Metabolite) roscovitine->n9_desisopropyl N-dealkylation deuteration Deuteration (d7/d9) May alter metabolism rates roscovitine->deuteration

Caption: Key metabolic pathways of (R)-Roscovitine in animal models.

References

Application Notes and Protocols for (R)-Roscovitine-d7 in Stable Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription.[1][2][3] Its deuterated analogue, (R)-Roscovitine-d7, serves as a valuable tool in stable isotope labeling (SIL) studies, primarily utilized as an internal standard in quantitative mass spectrometry-based bioanalysis and for investigating the metabolic fate of the drug.[4][5] The substitution of seven hydrogen atoms with deuterium (B1214612) provides a mass shift that allows for its differentiation from the unlabeled drug, without significantly altering its chemical properties. This ensures similar chromatographic behavior and ionization efficiency, which are critical for accurate quantification.

This document provides detailed application notes and experimental protocols for the utilization of this compound in stable isotope labeling studies, focusing on its application in pharmacokinetics and as an internal standard for analytical methods.

Applications of this compound

Internal Standard for Quantitative Bioanalysis

The most common application of this compound is as an internal standard (IS) for the accurate quantification of (R)-Roscovitine in biological matrices such as plasma, urine, and tissue homogenates.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[6]

Key Advantages:

  • Improved Accuracy and Precision: Co-elution of the analyte and the deuterated internal standard in liquid chromatography ensures that they experience similar matrix effects and ionization suppression or enhancement, leading to more reliable quantification.

  • Correction for Sample Loss: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of the internal standard, thus normalizing the final measurement.

  • Enhanced Method Robustness: The use of a stable isotope-labeled IS makes the analytical method less susceptible to inter-individual variability in patient samples.[6]

Metabolic Stability and Pharmacokinetic Studies

Deuteration at specific sites of a drug molecule can alter its metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7] While this compound is primarily used as an internal standard where the deuteration is not intended to alter metabolism, studies with deuterated analogs like (R)-Roscovitine-d9 have been conducted to investigate and potentially slow down the metabolism of Roscovitine.[8][9]

A study using (R)-Roscovitine-d9, a closely related deuterated analog, demonstrated that deuteration can reduce the formation of the major carboxylic acid metabolite (COOH-R-roscovitine).[8][9] This suggests that deuteration at metabolically labile positions can enhance the drug's metabolic stability.

Quantitative Data Summary

The following tables summarize the comparative in vitro metabolism and in vivo pharmacokinetic parameters of (R)-Roscovitine and its deuterated analog. The data is adapted from a study on (R)-Roscovitine-d9, which serves as a strong proxy for the behavior of this compound in similar experimental settings.[8][9]

Table 1: In Vitro Metabolism of (R)-Roscovitine and Deuterated Analog in Mouse Liver Microsomes

Compound% Parent Drug Remaining (after 60 min)Formation of Carboxylic Acid Metabolite (% of control)
(R)-Roscovitine13.3%100%
(R)-Roscovitine-d933% higher than (R)-Roscovitine~76% (24% decrease)

Data adapted from Nutley et al., Molecular Cancer Therapeutics, 2005.[8][9]

Table 2: In Vivo Pharmacokinetic Parameters in Mice

CompoundRoute of AdministrationDose (mg/kg)AUC (µM/h)
(R)-Roscovitinei.v., i.p., or p.o.5038
COOH-R-roscovitine (metabolite)--174

Data adapted from Nutley et al., Molecular Cancer Therapeutics, 2005.[8]

Experimental Protocols

Protocol 1: Quantification of (R)-Roscovitine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of (R)-Roscovitine in plasma. Specific parameters may require optimization based on the instrumentation used.

1. Materials and Reagents:

  • (R)-Roscovitine analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Separately dissolve (R)-Roscovitine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the (R)-Roscovitine stock solution with 50:50 ACN:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate or microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile to each well/tube.

  • Vortex mix for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a new 96-well plate or autosampler vials.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example):

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (R)-Roscovitine: Q1 m/z 355.2 -> Q3 m/z [product ion]

      • This compound: Q1 m/z 362.2 -> Q3 m/z [corresponding product ion]

    • Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of (R)-Roscovitine to this compound against the concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for the calibration curve.

  • Determine the concentration of (R)-Roscovitine in the unknown samples from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay using Mouse Liver Microsomes

This protocol outlines a method to compare the metabolic stability of (R)-Roscovitine with a deuterated analog.

1. Materials and Reagents:

  • (R)-Roscovitine

  • Deuterated (R)-Roscovitine (e.g., -d7 or -d9)

  • Mouse liver microsomes (MLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • This compound (as an internal standard for quantification)

2. Incubation Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MLM (e.g., 0.5 mg/mL protein), and the test compound ((R)-Roscovitine or its deuterated analog) at a final concentration of 1 µM.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex and centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the concentration of the parent compound remaining.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).

  • Calculate the intrinsic clearance (CLint) as V/k, where V is the incubation volume and k is the elimination rate constant (slope).

Visualizations

Signaling Pathways of (R)-Roscovitine

(R)-Roscovitine primarily functions by inhibiting cyclin-dependent kinases, which has downstream effects on cell cycle progression and apoptosis.

G cluster_0 Roscovitine Action cluster_1 Cell Cycle Progression cluster_2 Transcription Regulation cluster_3 Cellular Outcomes Roscovitine Roscovitine CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE CDK2_CyclinA CDK2/Cyclin A Roscovitine->CDK2_CyclinA CDK7_CyclinH CDK7/Cyclin H Roscovitine->CDK7_CyclinH CDK9_CyclinT CDK9/Cyclin T Roscovitine->CDK9_CyclinT G1_S G1/S Transition CDK2_CyclinE->G1_S S_Phase S Phase CDK2_CyclinA->S_Phase RNA_Pol_II RNA Polymerase II Phosphorylation CDK7_CyclinH->RNA_Pol_II CDK9_CyclinT->RNA_Pol_II Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest S_Phase->Cell_Cycle_Arrest Mcl1_Survivin Mcl-1, Survivin (Anti-apoptotic proteins) RNA_Pol_II->Mcl1_Survivin transcription Apoptosis Apoptosis Mcl1_Survivin->Apoptosis G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis Dosing_Group1 Administer (R)-Roscovitine to Animal Group 1 Sampling Collect Blood Samples at Multiple Time Points Dosing_Group1->Sampling Dosing_Group2 Administer Deuterated (R)-Roscovitine to Animal Group 2 Dosing_Group2->Sampling Plasma_Separation Separate Plasma Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation with Internal Standard Plasma_Separation->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Processing Quantification and Pharmacokinetic Modeling LCMS_Analysis->Data_Processing G Analyte Analyte ((R)-Roscovitine) Biological_Sample Biological Sample (Plasma) Analyte->Biological_Sample present in IS Internal Standard (this compound) IS->Biological_Sample spiked into Extraction Sample Preparation (Extraction, etc.) Biological_Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration correlates to

References

Application Notes and Protocols for Western Blot Analysis of CDK Inhibition by (R)-Roscovitine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the inhibitory effects of (R)-Roscovitine-d7 on Cyclin-Dependent Kinases (CDKs). The protocols outlined below are intended to assist in the accurate assessment of protein expression and phosphorylation status in response to treatment with this compound.

(R)-Roscovitine (also known as Seliciclib or CYC202) is a potent and selective inhibitor of several cyclin-dependent kinases, playing a crucial role in cell cycle regulation and transcription. [1] It functions by competing with ATP for the binding site on CDKs.[1] This competitive inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis in cancer cells.[2][3] Western blotting is a key technique to elucidate the molecular mechanisms of (R)-Roscovitine's action by examining its effects on specific CDK targets and downstream signaling pathways.

Quantitative Data Summary

The inhibitory activity of (R)-Roscovitine against various CDKs has been well-characterized. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the impact on key downstream signaling molecules.

Table 1: IC50 Values of (R)-Roscovitine for Various Cyclin-Dependent Kinases

Kinase TargetIC50 (µM)
CDK1/cyclin B0.65[4][5]
CDK2/cyclin A0.7[4]
CDK2/cyclin E0.7[4]
CDK5/p350.16 - 0.2[4]
CDK70.8
CDK90.16

Table 2: Effects of (R)-Roscovitine Treatment on Downstream Signaling Proteins

ProteinEffect ObservedCell Line/ContextReference
Phospho-Retinoblastoma protein (pRb)DecreasedHT29 and KM12 colon carcinoma cells[6]
Cyclin D1DecreasedHT29 and KM12 colon carcinoma cells[2][6]
Phospho-CDK2 (Thr160)ReducedTherapy-resistant breast cancer cells[7]
Mcl-1DownregulatedMyeloma cell lines[8]
Phospho-RNA polymerase II (Ser5 & Ser2)InhibitedA549 cells[9]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess CDK inhibition by this compound.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, HT-29) in appropriate culture dishes or flasks and maintain in a humidified incubator at 37°C with 5% CO2 until they reach 70-80% confluency.[10]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent such as DMSO or ethanol.[5] For example, a 20 mM stock solution can be prepared by dissolving 1 mg of (R)-Roscovitine in 143 µl of DMSO.[5] Store the stock solution at -20°C.[5]

  • Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).[5][9] Include a vehicle control group treated with the same volume of solvent (e.g., DMSO) as the highest drug concentration.[10]

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[10]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[10]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample using a standard protein assay method, such as the BCA assay.[10][11]

Protocol 3: Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.[10]

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.[10] Run the gel electrophoresis to separate the proteins based on their molecular weight.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C with gentle agitation.[10] Recommended primary antibodies include those against:

    • Phospho-Rb (Ser795)

    • Total Rb

    • Phospho-CDK2 (Thr160)

    • Total CDK2

    • Cyclin D1

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again three times with TBST.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and capture the signal with a chemiluminescence imaging system.[10][11]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target proteins to the loading control for accurate comparison between samples.[10]

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cell_seeding 1. Seed Cells cell_treatment 2. Treat with this compound cell_seeding->cell_treatment cell_lysis 3. Cell Lysis cell_treatment->cell_lysis quantification 4. Protein Quantification cell_lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection & Analysis secondary_ab->detection

Caption: Workflow for Western Blot Analysis of CDK Inhibition.

Signaling Pathway

CDK_Inhibition_Pathway CDK2_CyclinE CDK2/Cyclin E Complex ppRb p-Rb (Inactive) CDK2_CyclinE->ppRb Phosphorylates Roscovitine This compound Roscovitine->CDK2_CyclinE Inhibits pRb Rb (Active) E2F E2F pRb->E2F Binds and Inhibits ppRb->E2F Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Activates Cell_Cycle_Progression G1/S Transition Gene_Transcription->Cell_Cycle_Progression

Caption: this compound inhibits CDK2, preventing Rb phosphorylation.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Effects of (R)-Roscovitine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] As a deuterated analog, (R)-Roscovitine-d7 offers a valuable tool for pharmacokinetic and metabolic studies. Roscovitine functions by competing with ATP for the binding site on CDKs, key regulators of the cell cycle.[1] It primarily inhibits CDK1, CDK2, CDK5, and CDK7, leading to cell cycle arrest and, in many cancer cell lines, induction of apoptosis.[1][3] The specific phase of cell cycle arrest (G0/G1, S, or G2/M) is dependent on the cell line, concentration of the compound, and duration of exposure.[1] Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard and robust method to quantify the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[4][5]

This document provides detailed protocols for the analysis of this compound induced cell cycle effects using flow cytometry and presents quantitative data on its impact on glioblastoma cell lines.

Data Presentation

The following tables summarize the dose- and time-dependent effects of Roscovitine on the cell cycle distribution of A172 and G28 glioblastoma cell lines, as determined by flow cytometry.

Table 1: Effect of Roscovitine on Cell Cycle Distribution of A172 Glioblastoma Cells [1]

Treatment TimeRoscovitine Concentration (µM)% Pre-G1 (Apoptotic)% G1/S% G2/M
72 hours Control (0)2.570.626.9
104.4-29.7
253.9-37.8
508.7-48.2
10016.728.854.5
96 hours Control (0)3.680.815.6
5054.2--
10055.117.926.9

Table 2: Effect of Roscovitine on Cell Cycle Distribution of G28 Glioblastoma Cells [1]

Treatment TimeRoscovitine Concentration (µM)% Pre-G1 (Apoptotic)% G1/S% G2/M
72 hours Control (0)0.941.557.6
101.238.061.1
251.042.356.7
500.631.068.3
10020.524.155.4

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).[6]

  • Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, or 96 hours).

II. Sample Preparation for Flow Cytometry (Propidium Iodide Staining)

This protocol is for the staining of cellular DNA with propidium iodide (PI) for cell cycle analysis.[4][7]

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add trypsin-EDTA to detach the cells from the culture vessel.

    • Once detached, add complete medium to neutralize the trypsin.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Counting and Washing:

    • Count the cells to ensure an adequate number for analysis (typically 1 x 10^6 cells per sample).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step twice.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[7] This step is crucial to prevent cell clumping.

    • Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.

    • Carefully decant the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 1 mL of PI staining solution. The staining solution should contain:

      • Propidium Iodide (e.g., 50 µg/mL)

      • RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[4]

      • A non-ionic detergent like Triton X-100 (optional, e.g., 0.1%) to permeabilize the nuclear membrane.

    • Incubate the cells in the staining solution for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[6]

  • Analysis:

    • Analyze the stained cells on a flow cytometer. PI is typically excited by a 488 nm laser, and its emission is collected in the red fluorescence channel (around 600 nm).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells adherence Allow Adherence (24h) cell_seeding->adherence treatment Treat with this compound adherence->treatment incubation Incubate (e.g., 72h, 96h) treatment->incubation harvesting Harvest Cells incubation->harvesting washing Wash with PBS harvesting->washing fixation Fix in 70% Ethanol washing->fixation staining Stain with Propidium Iodide & RNase A fixation->staining flow_cytometry Flow Cytometry Acquisition staining->flow_cytometry data_analysis Cell Cycle Profile Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

roscovitine_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 Promotes G1/S Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes S Phase Progression CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 Promotes G2/M Transition Roscovitine This compound Roscovitine->CDK2_CyclinE Inhibition Roscovitine->CDK2_CyclinA Inhibition Roscovitine->CDK1_CyclinB Inhibition CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) Roscovitine->CellCycleArrest

Caption: this compound mechanism of action.

logical_outcomes cluster_outcomes Expected Outcomes cluster_interpretation Interpretation start Treat Cells with This compound g1_arrest Increased % of Cells in G1 start->g1_arrest g2m_arrest Increased % of Cells in G2/M start->g2m_arrest apoptosis Increased Sub-G1 Population start->apoptosis g1_block Blockade of G1/S Transition g1_arrest->g1_block g2m_block Blockade of G2/M Transition g2m_arrest->g2m_block cell_death Induction of Apoptosis apoptosis->cell_death

Caption: Logical flow of expected outcomes.

References

Application Notes and Protocols for Testing (R)-Roscovitine-d7 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of (R)-Roscovitine-d7, a deuterated analog of the cyclin-dependent kinase (CDK) inhibitor (R)-Roscovitine. The protocols outlined below are based on established methodologies for testing CDK inhibitors in relevant animal models and incorporate the potential pharmacokinetic advantages conferred by deuteration.

(R)-Roscovitine, also known as Seliciclib, is a purine (B94841) analog that selectively inhibits several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, by competing for the ATP binding site.[1][2] This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis, making it a promising candidate for the treatment of various cancers and other diseases.[2][3] Deuteration of small molecules is a strategy used to improve their metabolic profiles. By replacing hydrogen atoms with deuterium, the carbon-deuterium bond becomes stronger, which can slow down metabolic processes.[4][5] This can lead to increased drug exposure, longer half-life, and potentially reduced toxic metabolites.[6][7] A study on a deuterated version of (R)-Roscovitine (R-roscovitine-d9) in mice showed a decrease in the formation of its major metabolite, suggesting that deuteration can indeed alter its metabolism.[8]

These notes are intended to guide researchers in selecting appropriate animal models and designing robust experimental protocols to assess the therapeutic potential of this compound.

Rationale for Using this compound in Preclinical Studies

The primary rationale for evaluating this compound is the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart. Preclinical studies with a deuterated analog of (R)-Roscovitine have shown that this modification can reduce metabolic breakdown.[8] An improved pharmacokinetic profile may translate to:

  • Enhanced Efficacy: Higher and more sustained plasma concentrations could lead to better target engagement and improved therapeutic outcomes.

  • Improved Dosing Regimen: A longer half-life might allow for less frequent dosing, improving convenience and potentially patient compliance in future clinical settings.

  • Reduced Off-Target Effects: A more stable compound could lead to a more predictable metabolic profile with fewer and/or less abundant metabolites, which might reduce the potential for off-target toxicities.

Selecting Appropriate Animal Models

The choice of animal model is critical and should be guided by the therapeutic indication being investigated. Based on the known mechanisms of action of (R)-Roscovitine, the following models are recommended:

Oncology
  • Xenograft Models: Human tumor cells are implanted into immunocompromised mice (e.g., nude or SCID mice). This is a widely used model to test the anti-cancer efficacy of compounds.[2][9][10][11]

    • Subcutaneous Xenografts: Tumor cells are injected subcutaneously, leading to the formation of a palpable tumor. This model is straightforward for monitoring tumor growth.

    • Orthotopic Xenografts: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This model more accurately reflects the tumor microenvironment and metastatic potential.

    • Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into mice. PDX models are considered more clinically relevant as they better represent the heterogeneity of human tumors.[9][10][12]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that mimic human cancers. GEMMs are valuable for studying tumor initiation, progression, and response to therapy in an immunocompetent setting.[10]

Neurodegenerative Diseases
  • Transgenic Mouse Models: Mice expressing mutant human genes associated with diseases like Alzheimer's or Parkinson's disease can be used to assess the neuroprotective effects of this compound. (R)-Roscovitine has shown neuroprotective effects in in vitro and in vivo models of ischemic stroke.[1]

Inflammatory Diseases
  • Induced Inflammation Models: Animal models of induced inflammation, such as carrageenan-induced pleurisy or bleomycin-induced lung injury, can be used to evaluate the anti-inflammatory properties of this compound.[13][14]

Experimental Protocols

The following are detailed protocols for a typical in vivo efficacy study using a subcutaneous xenograft model in mice. These can be adapted for other models.

Materials and Reagents
  • This compound (ensure purity and characterization)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water, or as determined by solubility studies)

  • Human cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Sterile PBS, syringes, needles

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Experimental Workflow Diagram

G cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cell Culture & Expansion tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment tumor_measurement Final Tumor Volume & Weight Measurement treatment->tumor_measurement tissue_collection Tissue Collection (Tumor, Blood, Organs) tumor_measurement->tissue_collection analysis Pharmacokinetic & Pharmacodynamic Analysis tissue_collection->analysis G cluster_drug Drug Action cluster_cdks Target CDKs cluster_effects Cellular Effects roscovitine This compound cdk2 CDK2/Cyclin E/A roscovitine->cdk2 Inhibits cdk1 CDK1/Cyclin B roscovitine->cdk1 Inhibits cdk5 CDK5/p25 roscovitine->cdk5 Inhibits cdk7 CDK7/Cyclin H roscovitine->cdk7 Inhibits cdk9 CDK9/Cyclin T roscovitine->cdk9 Inhibits cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) cdk2->cell_cycle_arrest cdk1->cell_cycle_arrest apoptosis Apoptosis cdk5->apoptosis transcription_inhibition Inhibition of Transcription cdk7->transcription_inhibition cdk9->transcription_inhibition

References

Troubleshooting & Optimization

(R)-Roscovitine-d7 solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Roscovitine-d7. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from (R)-Roscovitine?

This compound is the deuterated form of (R)-Roscovitine, a well-known inhibitor of cyclin-dependent kinases (CDKs).[1][2] Deuteration involves the replacement of seven hydrogen atoms with their heavier isotope, deuterium. This isotopic substitution is not expected to significantly alter the compound's physical or chemical properties, including its solubility. However, it may affect its metabolic stability and pharmacokinetic profile.[3][4]

Q2: What is the solubility of this compound in aqueous buffers?

Q3: In which organic solvents can I dissolve this compound?

(R)-Roscovitine is soluble in several organic solvents.[5] It is anticipated that this compound will have comparable solubility.

Quantitative Solubility Data

The following table summarizes the solubility of (R)-Roscovitine in various solvents. This data can be used as a guideline for preparing stock solutions of this compound.

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
DMSO50~140
Ethanol (B145695)30~84
Dimethylformamide (DMF)3~8.4
Ethanol:PBS (pH 7.2) (1:2)0.3~0.84

Note: The molecular weight of (R)-Roscovitine is approximately 354.45 g/mol , and this compound is approximately 361.5 g/mol . These values were used for the molar concentration calculations.[6]

Troubleshooting Guide: Solubility Problems

Issue: My this compound is not dissolving in my aqueous buffer.

  • Cause: this compound has inherently low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is often unsuccessful.

  • Solution: Prepare a concentrated stock solution in an appropriate organic solvent first. DMSO or ethanol are recommended.[5]

Issue: After diluting my DMSO/ethanol stock solution into my aqueous buffer, a precipitate forms.

  • Cause 1: The final concentration of the organic solvent is too high. High concentrations of organic solvents can be toxic to cells and may cause the compound to precipitate when the solvent is diluted.

  • Solution 1: Keep the final concentration of the organic solvent in your working solution as low as possible, typically below 0.5% (v/v). Prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer.

  • Cause 2: Improper mixing technique. Adding the stock solution too quickly or without adequate mixing can lead to localized high concentrations, causing the compound to "crash out" of solution.

  • Solution 2: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[7] This ensures rapid and even dispersion.

  • Cause 3: The temperature of the solutions. Mixing solutions at different temperatures can affect solubility.

  • Solution 3: Ensure that both your stock solution and the aqueous buffer are at the same temperature before mixing. For cell culture experiments, pre-warming the media to 37°C can be beneficial.

Issue: The compound dissolves initially but precipitates over time.

  • Cause: Aqueous solutions of roscovitine (B1683857) are not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[5]

  • Solution: Prepare fresh working solutions from your frozen stock solution for each experiment.

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and bring it to the appropriate temperature for your experiment (e.g., 37°C for cell culture).

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration.

  • Final Check: Visually inspect the working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the compound has likely precipitated.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

(R)-Roscovitine acts as a competitive inhibitor at the ATP-binding site of several cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK5.[8] Inhibition of these kinases disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis.[8]

Roscovitine_Pathway Roscovitine This compound CDK CDK1/Cyclin B CDK2/Cyclin E CDK5/p35 Roscovitine->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Promotes ATP ATP ATP->CDK Binds Arrest G1/S and G2/M Arrest

Caption: Mechanism of this compound as a CDK inhibitor.

Experimental Workflow for Solubility Troubleshooting

The following workflow provides a systematic approach to addressing solubility issues with this compound.

Troubleshooting_Workflow Start Start: This compound Powder PrepareStock Prepare Concentrated Stock in DMSO or Ethanol Start->PrepareStock Dilute Dilute Stock into Aqueous Buffer PrepareStock->Dilute CheckPrecipitate Precipitation? Dilute->CheckPrecipitate Success Solution is Ready for Use CheckPrecipitate->Success No Troubleshoot Troubleshooting Steps CheckPrecipitate->Troubleshoot Yes LowerSolvent Lower Final Solvent % Troubleshoot->LowerSolvent Mixing Improve Mixing (Vortexing) Troubleshoot->Mixing Temp Equilibrate Temperatures Troubleshoot->Temp LowerSolvent->Dilute Mixing->Dilute Temp->Dilute

Caption: Workflow for troubleshooting this compound solubility.

References

Troubleshooting isotopic exchange in deuterated (R)-Roscovitine-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Roscovitine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential issues with isotopic exchange and to offer insights into its experimental application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of (R)-Roscovitine, a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It is commonly used as an internal standard in mass spectrometry-based quantitative analyses to improve accuracy and precision by correcting for matrix effects and variations in sample processing.[1] The deuterium (B1214612) labeling provides a distinct mass shift from the unlabeled analyte, allowing for its differentiation in mass spectrometric analysis.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, also known as back-exchange, is an undesirable process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, buffers). This can lead to a loss of the deuterium label, compromising the accuracy of quantitative results by underestimating the concentration of the analyte or causing variability in the internal standard's signal. For this compound, certain protons on the molecule may be susceptible to exchange under specific experimental conditions.

Q3: Which positions on the (R)-Roscovitine molecule are most likely to have labile protons and undergo isotopic exchange?

While the exact positions of the seven deuterium atoms in commercially available this compound may vary, potential sites for isotopic exchange are protons attached to heteroatoms (N-H, O-H) and, to a lesser extent, protons on carbons adjacent to heteroatoms or carbonyl groups. Based on the structure of (R)-Roscovitine, the following protons are potentially labile:

  • N-H protons: The amine protons on the purine (B94841) ring are susceptible to exchange, especially under non-neutral pH conditions.

  • O-H proton: The hydroxyl proton on the butanol side chain is readily exchangeable with protons from the solvent.

  • C-H protons adjacent to nitrogen: Protons on the carbon adjacent to the amino group on the purine ring could also be susceptible to exchange, although to a lesser extent than N-H or O-H protons.

Q4: What are the primary factors that influence the rate of isotopic exchange?

The rate of hydrogen-deuterium back-exchange is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze the exchange of labile protons. The minimum rate of exchange is typically observed around pH 2.5.

  • Temperature: Higher temperatures increase the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange. Aprotic solvents are generally preferred for storing and handling deuterated compounds.

  • Exposure Time: The longer the deuterated compound is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.

  • Chromatography Conditions: During liquid chromatography (LC), the composition of the mobile phase and the duration of the analytical run can impact the degree of back-exchange.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: You are observing high variability, poor accuracy, or a systematic bias in your quantitative LC-MS data when using this compound as an internal standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic Exchange (Back-Exchange) 1. Assess Back-Exchange: Analyze a sample of this compound in your sample matrix and mobile phase over time to monitor for a decrease in the d7 signal and an increase in lower deuterated or unlabeled signals. 2. Optimize pH: Adjust the pH of your sample preparation solutions and LC mobile phase to be as close to neutral as possible, or to a pH where the stability of this compound is maximized (if determined). 3. Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) and use a cooled autosampler. 4. Minimize Exposure to Protic Solvents: If possible, use aprotic solvents for sample reconstitution. Minimize the time the sample spends in aqueous or protic mobile phases before injection. 5. Use Rapid Chromatography: Employ a shorter LC gradient to reduce the time the analyte spends on the column.
Differential Matrix Effects 1. Verify Co-elution: Ensure that (R)-Roscovitine and this compound co-elute. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. Adjust your chromatographic method (e.g., gradient, column chemistry) to achieve co-elution. 2. Evaluate Matrix Effects: Perform a post-extraction addition experiment to compare the response of the analyte and internal standard in the presence and absence of the matrix.
Impurity in the Internal Standard 1. Check Purity: Verify the chemical and isotopic purity of your this compound standard. The presence of unlabeled (R)-Roscovitine can lead to an overestimation of the analyte concentration.
Issue 2: Drifting or Decreasing Internal Standard Signal

Symptom: The peak area or intensity of the this compound signal decreases over the course of an analytical run or between different batches of samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Progressive Isotopic Exchange 1. Evaluate Sample Stability in Autosampler: If samples are stored in the autosampler for an extended period, back-exchange may be occurring. Analyze samples immediately after preparation or evaluate the stability of the prepared samples over time at the autosampler temperature. 2. Check Mobile Phase Stability: Ensure that the mobile phase composition and pH remain consistent throughout the analytical run.
Adsorption to Vials or Tubing 1. Use Low-Binding Vials: Employ silanized or low-adsorption vials and plates. 2. Optimize Sample Solvent: Ensure that this compound is fully soluble in the sample solvent to prevent precipitation or adsorption.
Instability in the Ion Source 1. Optimize Source Parameters: High ion source temperatures can potentially promote in-source back-exchange. Optimize source parameters to achieve good sensitivity while minimizing harsh conditions.

Quantitative Data Summary

The following table provides a hypothetical yet realistic representation of the stability of this compound under various conditions. Note: This data is for illustrative purposes and should be experimentally verified for your specific conditions.

Condition Parameter Value % Deuterium Retention (Hypothetical)
pH Stability pH 3.024 hours at 4°C98%
pH 7.024 hours at 4°C95%
pH 9.024 hours at 4°C85%
Temperature Stability 4°C48 hours in mobile phase97%
25°C24 hours in mobile phase90%
50°C4 hours in mobile phase75%
Solvent Stability Acetonitrile72 hours at 25°C>99%
Methanol24 hours at 25°C92%
Water24 hours at 25°C88%

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound

Objective: To determine the extent of deuterium back-exchange of this compound under specific experimental conditions.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, cell lysate)

  • Sample preparation solvents (e.g., acetonitrile, methanol)

  • LC-MS system

Methodology:

  • Prepare a solution of this compound in the intended sample matrix at a concentration typical for your assay.

  • Divide the solution into several aliquots.

  • Incubate the aliquots under different conditions that you want to test (e.g., different temperatures, pH values, or for varying durations).

  • At each time point, precipitate the proteins (if in a biological matrix) with a cold organic solvent (e.g., acetonitrile).

  • Analyze the supernatant by LC-MS.

  • Monitor the mass-to-charge ratios (m/z) corresponding to this compound and its potential back-exchanged products (d6, d5, etc., down to d0).

  • Calculate the percentage of the d7 isotopologue remaining at each time point relative to the initial time point.

Signaling Pathways and Workflows

(R)-Roscovitine Mechanism of Action

(R)-Roscovitine is a cyclin-dependent kinase (CDK) inhibitor with selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9.[2][3] By inhibiting these kinases, it can induce cell cycle arrest and apoptosis.[4] Furthermore, (R)-Roscovitine has been shown to modulate other critical signaling pathways, including the p53 and NF-κB pathways.[5]

Roscovitine_Mechanism cluster_cdk CDK Inhibition cluster_pathways Downstream Pathways Roscovitine This compound CDK1_2 CDK1, CDK2 Roscovitine->CDK1_2 Inhibits CDK5 CDK5 Roscovitine->CDK5 Inhibits CDK7_9 CDK7, CDK9 Roscovitine->CDK7_9 Inhibits p53 p53 Activation Roscovitine->p53 NFkB NF-κB Inhibition Roscovitine->NFkB CellCycle Cell Cycle Arrest CDK1_2->CellCycle Leads to Apoptosis Apoptosis CDK7_9->Apoptosis Induces Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway Roscovitine (R)-Roscovitine IKK IKK Roscovitine->IKK Inhibits MDM2 MDM2 Roscovitine->MDM2 Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Gene_NFkB Pro-inflammatory & Anti-apoptotic Genes Nucleus_NFkB->Gene_NFkB Activates p53 p53 MDM2->p53 Inhibits Nucleus_p53 p53 (in Nucleus) p53->Nucleus_p53 Translocates Gene_p53 Pro-apoptotic & Cell Cycle Arrest Genes Nucleus_p53->Gene_p53 Activates

References

Technical Support Center: Troubleshooting (R)-Roscovitine-d7 Chromatographic Shift in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic shifts observed during the LC-MS analysis of (R)-Roscovitine-d7. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to ensure consistent and reliable analytical results.

Troubleshooting Guides

Chromatographic peak shifting is a common issue in LC-MS analysis that can compromise the accuracy and reproducibility of results.[1] This section provides a systematic approach to identifying and resolving the root cause of retention time shifts for this compound.

Issue 1: Gradual and Consistent Shift in Retention Time Over a Sequence of Injections

If you observe a steady drift in the retention time of this compound in one direction (either consistently earlier or later) across multiple runs, it often points to a systematic change in the chromatographic system.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. A minimum of 10-20 column volumes is typically required.[2] For mobile phases with additives like ion-pairing reagents, a longer equilibration time may be necessary.[2]Stable retention times for this compound after the initial equilibration period.
Mobile Phase Composition Change The composition of the mobile phase can change over time due to the evaporation of more volatile organic solvents.[3] Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure accurate and consistent preparation of the mobile phase.[4][5]Consistent retention times, eliminating the gradual drift.
Column Temperature Fluctuation Unstable column temperature can significantly impact retention times.[1][4][6] Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4][7]Elimination of retention time shifts correlated with ambient temperature changes.
Column Contamination/Aging Buildup of matrix components on the column can alter its chemistry and lead to retention time shifts.[2][3][4] Implement a robust column washing procedure after each batch. If the column is old or heavily used, consider replacing it.Restoration of original retention times and peak shapes.
Issue 2: Abrupt or Random Shifts in Retention Time

Sudden and unpredictable changes in the retention time of this compound often indicate an instrumental issue or a sudden change in analytical conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
LC System Leaks Check for any leaks in the LC flow path, from the pump to the detector. Even a small, non-visible leak can cause pressure fluctuations and affect the flow rate.[3][8]A stable backpressure and consistent retention times once the leak is fixed.
Pump Malfunction Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate.[5] Perform regular preventative maintenance on the LC pump.A stable and accurate flow rate, resulting in reproducible retention times.
Air Bubbles in the System Air bubbles in the pump or detector can cause significant fluctuations in pressure and flow rate.[5] Degas the mobile phase before use and ensure the degasser is functioning correctly.[5]A smooth baseline and the elimination of sudden retention time shifts.
Injector Issues A partially blocked injector needle or a worn injector seal can lead to inconsistent injection volumes and retention time variability.[2]Consistent peak areas and reproducible retention times after cleaning or replacing the faulty injector parts.
Inconsistent Sample Solvent If the sample solvent composition is significantly different from the mobile phase, it can cause peak distortion and retention time shifts.[5][7] Ideally, dissolve the sample in the initial mobile phase.[7]Improved peak shape and consistent retention times.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak shifting, but the internal standard is stable?

This scenario often points to an issue specific to the analyte or its interaction with the sample matrix.

  • Sample Matrix Effects: Components in the sample matrix may interact with this compound, affecting its retention, while the internal standard remains unaffected.[4] Try a more thorough sample preparation method to remove interfering substances.

  • pH Mismatch: If the pH of the sample is different from the mobile phase, it can alter the ionization state of this compound, a basic compound, and thus its retention.[5][9] Ensure the sample pH is adjusted to be compatible with the mobile phase.

Q2: Can the deuteration of this compound cause chromatographic shifts compared to the non-deuterated form?

While stable isotope labeling is designed to have minimal impact on chemical properties, minor differences in retention time can sometimes be observed.[10] However, this "isotope effect" should be consistent and reproducible. If you are observing a shift or drift in the retention time of this compound itself, it is unlikely to be due to its deuteration and should be investigated using the troubleshooting guides above.

Q3: How does the mobile phase pH affect the retention of this compound?

(R)-Roscovitine is a purine (B94841) derivative and a basic compound.[11][12] In reversed-phase chromatography, the retention of basic compounds can be significantly influenced by the mobile phase pH.[9][13] At a pH below its pKa, (R)-Roscovitine will be protonated (ionized) and will have less retention on a nonpolar stationary phase. Conversely, at a pH above its pKa, it will be in its neutral form and exhibit stronger retention. Therefore, maintaining a consistent and well-buffered mobile phase pH is critical for reproducible retention times.[4][9]

Q4: What is column dewetting and could it be causing my retention time shifts?

Column dewetting, or phase collapse, can occur when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns.[5] This leads to a dramatic loss of retention for all analytes. If you observe all peaks, including this compound, shifting to the void volume, this might be the cause. To prevent this, use a column specifically designed for use in highly aqueous mobile phases or ensure your mobile phase contains at least 5% organic solvent.

Experimental Protocols

System Suitability Test Protocol

To proactively monitor and prevent chromatographic shifts, perform a system suitability test (SST) at the beginning of each analytical batch.

Objective: To verify that the LC-MS system is performing within acceptable parameters before analyzing samples.

Procedure:

  • Prepare a System Suitability Solution: This solution should contain this compound at a known concentration (e.g., mid-point of the calibration curve) and an internal standard.

  • Equilibrate the System: Equilibrate the LC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution a minimum of five times.

  • Evaluate Key Parameters: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the following parameters:

    • Retention Time of this compound and the internal standard.

    • Peak Area of this compound and the internal standard.

    • Tailing Factor for the this compound peak.

    • Theoretical Plates for the this compound peak.

  • Acceptance Criteria: The system is deemed suitable for analysis if the %RSD for retention times and peak areas is less than 2%, and the tailing factor and theoretical plates are within the method-defined limits.

Quantitative Data Summary for SST:

ParameterAcceptance Criteria (%RSD)Example Data (n=5)Result
This compound Retention Time< 2%1.2%Pass
Internal Standard Retention Time< 2%1.1%Pass
This compound Peak Area< 2%1.8%Pass
Internal Standard Peak Area< 2%1.5%Pass

Visualizations

Troubleshooting Workflow for Chromatographic Shift

G A Retention Time Shift Observed B Gradual & Consistent Shift? A->B C Check Column Equilibration Prepare Fresh Mobile Phase Verify Column Temperature B->C Yes D Abrupt or Random Shift B->D No F Problem Resolved? C->F E Check for Leaks Inspect Pump & Injector Degas Mobile Phase Check Sample Solvent D->E E->F G Continue Analysis F->G Yes H Consider Column Replacement or Further Instrument Diagnostics F->H No

Caption: A logical workflow for troubleshooting chromatographic shifts.

Factors Influencing Analyte Retention in LC-MS

G cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 System Parameters A Composition (% Organic) H This compound Retention Time A->H B pH & Buffer B->H C Flow Rate C->H D Column Chemistry (e.g., C18) D->H E Column Health (Contamination/Aging) E->H F Temperature F->H G System Pressure G->H G A Start of Analytical Batch B Prepare & Inject SST Solution (n>=5) A->B C Calculate %RSD for: - Retention Time - Peak Area B->C D Check Tailing Factor & Theoretical Plates C->D E All Parameters Meet Acceptance Criteria? D->E F Proceed with Sample Analysis E->F Yes G Troubleshoot System (See Workflow) E->G No

References

Technical Support Center: Interpreting Unexpected Metabolites of (R)-Roscovitine-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected metabolites during experiments with (R)-Roscovitine-d7.

Frequently Asked Questions (FAQs)

Q1: What are the known major and minor metabolites of (R)-Roscovitine?

A1: The primary metabolic pathway for (R)-Roscovitine involves the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine (B94841) ring. This results in the formation of a major carboxylic acid metabolite, commonly referred to as COOH-R-roscovitine.[1][2] In addition to this major metabolite, several minor metabolites have been identified, including C8-oxo-R-roscovitine (hydroxylation at the C8 position of the purine ring) and N9-desisopropyl-R-roscovitine (N-dealkylation of the N9-isopropyl side-chain).[1][2]

Q2: We are using this compound and observing a different metabolite profile than expected. Is this normal?

A2: Yes, observing an altered metabolite profile with a deuterated analog like this compound is a known phenomenon referred to as "metabolic switching."[1] Deuterium (B1214612) substitution at metabolically active sites can slow down the primary metabolic pathway due to the kinetic isotope effect. This effect makes the carbon-deuterium bond more stable and harder to break by metabolic enzymes compared to a carbon-hydrogen bond.[3][4] Consequently, alternative, minor metabolic pathways can become more prominent.

While specific studies on this compound are not extensively available, research on the closely related (R)-Roscovitine-d9 has demonstrated this effect. In studies with (R)-Roscovitine-d9, the formation of the major metabolite, COOH-R-roscovitine, was decreased, while the formation of several minor metabolites was enhanced.[1] Therefore, it is plausible that you are observing a similar metabolic switching event with this compound.

Q3: What is the likely identity of the unexpected metabolites we are observing with this compound?

A3: Based on the principle of metabolic switching, your unexpected metabolites are likely the result of enhanced formation of the known minor metabolites of Roscovitine (B1683857).[1] You should investigate the presence of:

  • C8-oxo-R-roscovitine: This metabolite results from the oxidation of the C8 position of the purine ring.

  • N9-desisopropyl-R-roscovitine: This metabolite is formed by the removal of the isopropyl group from the N9 position.

It is also possible that other, less common metabolic pathways are being revealed due to the deuterium substitution. Careful analysis of your mass spectrometry data will be crucial for identification.

Troubleshooting Guide for Unexpected Metabolites

This guide provides a systematic approach to identifying and characterizing unexpected metabolites of this compound observed in your experiments.

Step 1: Data Acquisition and Initial Analysis

If you are observing unexpected peaks in your LC-MS/MS data, it is important to first rule out common analytical issues.

Potential Issue Troubleshooting Action
Contamination - Analyze a blank sample (solvent only) to check for contaminants. - Ensure all glassware and solvents are clean and of high purity.
In-source Fragmentation - Reduce the ion source temperature and cone voltage to minimize fragmentation within the ion source.[5]
Adduct Formation - Check for common adducts (e.g., +Na, +K, +ACN). - Use high-purity solvents and additives to minimize metal ion contamination.[5]
Poor Signal Intensity - Ensure your sample is appropriately concentrated. - Optimize ionization efficiency by experimenting with different ionization methods (e.g., ESI, APCI).[6]
Mass Inaccuracy - Perform regular mass calibration of your instrument.[6]
Step 2: Putative Identification of Unexpected Metabolites

Once you have ruled out analytical artifacts, you can proceed with the identification of the unexpected peaks.

Identification Step Procedure
Determine Molecular Weight - From the mass spectrum, determine the accurate mass of the unexpected metabolite.
Propose Biotransformations - Compare the molecular weight of the metabolite to that of the parent compound, this compound. - Propose plausible metabolic reactions that could lead to this mass shift (e.g., oxidation, demethylation, hydroxylation).
Analyze Fragmentation Pattern - Examine the MS/MS fragmentation pattern of the unexpected metabolite. - Compare this pattern to the fragmentation of the parent compound to identify which parts of the molecule have been modified.
Consult Literature - Review published literature on Roscovitine metabolism to see if similar metabolites have been reported, even as minor products.[1][2]

Quantitative Data Summary

The following table summarizes the known metabolites of (R)-Roscovitine and the observed changes with the use of a deuterated analog ((R)-Roscovitine-d9), which can be used as a reference for interpreting your results with this compound.

Compound Molecular Weight ( g/mol ) Metabolic Pathway Effect of Deuteration (d9)
(R)-Roscovitine 354.45Parent Compound-
COOH-R-roscovitine 368.43Major: Oxidation of hydroxymethyl groupDecreased formation[1]
C8-oxo-R-roscovitine 370.45Minor: Oxidation at C8 of purine ringEnhanced formation[1]
N9-desisopropyl-R-roscovitine 312.38Minor: N-dealkylation at N9 positionEnhanced formation[1]

Experimental Protocols

Metabolite Identification using LC-MS/MS

This protocol outlines a general method for the analysis of (R)-Roscovitine and its metabolites in biological matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the parent drug and its more polar metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan for initial metabolite profiling and product ion scan (MS/MS) for structural elucidation.

Visualizations

Logical Workflow for Troubleshooting Unexpected Metabolites

G Troubleshooting Workflow for Unexpected Metabolites A Unexpected Peak Observed in LC-MS Data B Step 1: Rule out Analytical Artifacts A->B C Check for Contamination (Blank Injection) B->C D Optimize MS Conditions (In-source Fragmentation, Adducts) B->D E Calibrate Mass Spectrometer B->E F Step 2: Putative Metabolite Identification C->F D->F E->F G Determine Accurate Mass F->G H Propose Biotransformations G->H I Analyze MS/MS Fragmentation H->I J Consult Literature for Known Minor Metabolites I->J K Hypothesize Metabolic Switching due to Deuteration J->K

Caption: A logical workflow for troubleshooting unexpected metabolites.

(R)-Roscovitine Metabolism and Metabolic Switching

G (R)-Roscovitine Metabolism and Metabolic Switching cluster_0 Standard Metabolism cluster_1 Metabolism with this compound A (R)-Roscovitine B Major Pathway: Oxidation A->B D Minor Pathways: Oxidation, N-dealkylation A->D C COOH-R-roscovitine (Major Metabolite) B->C E C8-oxo-R-roscovitine N9-desisopropyl-R-roscovitine (Minor Metabolites) D->E F This compound G Major Pathway Slowed (Kinetic Isotope Effect) F->G I Minor Pathways Enhanced (Metabolic Switching) F->I H COOH-R-roscovitine-d7 (Reduced Formation) G->H J C8-oxo-R-roscovitine-d7 N9-desisopropyl-R-roscovitine-d7 (Increased Formation) I->J

Caption: Metabolic pathways of (R)-Roscovitine and the effect of deuteration.

(R)-Roscovitine Signaling Pathway Inhibition

G (R)-Roscovitine Signaling Pathway Inhibition A (R)-Roscovitine B Cyclin-Dependent Kinases (CDK1, CDK2, CDK5, CDK7, CDK9) A->B Inhibits C Cell Cycle Progression B->C Regulates D Transcription B->D Regulates E Neuronal Functions B->E Regulates F Cell Cycle Arrest C->F G Inhibition of Transcription D->G H Modulation of Neuronal Activity E->H

Caption: Inhibition of Cyclin-Dependent Kinases by (R)-Roscovitine.

References

Validation & Comparative

Validating an LC-MS/MS Assay for (R)-Roscovitine-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. (R)-Roscovitine, a potent cyclin-dependent kinase (CDK) inhibitor, and its deuterated analog, (R)-Roscovitine-d7, used as an internal standard, require robust analytical methods for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for (R)-Roscovitine with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data and detailed protocols.

Performance Comparison: LC-MS/MS vs. HPLC-UV

The choice of analytical technique significantly impacts sensitivity, selectivity, and throughput. Below is a summary of the key performance parameters for the quantification of Roscovitine (B1683857) using a validated LC-MS/MS method and a comparative HPLC-UV method.

ParameterLC-MS/MS with this compoundHPLC-UV
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]100 ng/mL[2]
Linearity Range 0.5 - 2000 ng/mL[1][3]Not explicitly stated, but LLOQ is 100 ng/mL[2]
Precision (Intra-day & Inter-day) < 11%[1][3]< 10%[2]
Accuracy ± 15%[1][3]< 6%[2]
Recovery Not explicitly stated for Roscovitine, but generally high for LC-MS/MS methods.84% at 750 ng/mL[2]
Selectivity High, due to mass-based detection.Lower, potential for interference from co-eluting compounds.
Internal Standard This compound (Isotope-labeled)Not specified, but a structurally similar compound would be used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical assays. The following sections outline the experimental protocols for both the LC-MS/MS and HPLC-UV methods for Roscovitine analysis.

LC-MS/MS Method with this compound

This method provides high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected. The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it co-elutes with the analyte and effectively corrects for matrix effects and variations in instrument response.[4][5]

Sample Preparation:

  • To 100 µL of plasma or serum, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (R)-Roscovitine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

Alternative Method: HPLC-UV

This method is less sensitive than LC-MS/MS but can be a cost-effective alternative for applications where higher concentrations of Roscovitine are expected.

Sample Preparation:

  • To 500 µL of plasma, add a suitable internal standard.

  • Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm.

  • Injection Volume: 50 µL.

Visualizing the Workflow

To better understand the procedural flow of the LC-MS/MS assay validation, the following diagram illustrates the key steps involved.

LC_MS_MS_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Plasma_Sample Plasma/Serum Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy LLOQ LLOQ Accuracy->LLOQ Selectivity Selectivity LLOQ->Selectivity Stability Stability Selectivity->Stability

Caption: Workflow for the validation of an LC-MS/MS assay for (R)-Roscovitine.

Signaling Pathway Inhibition by Roscovitine

Roscovitine exerts its therapeutic effect by inhibiting cyclin-dependent kinases, which are key regulators of the cell cycle. The following diagram illustrates the simplified signaling pathway and the point of inhibition by Roscovitine.

Roscovitine_Signaling_Pathway Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_D_CDK4_6->Cyclin_E_CDK2 S_Phase S Phase (DNA Replication) Cyclin_E_CDK2->S_Phase Cell_Cycle_Progression Cell Cycle Progression Cyclin_E_CDK2->Cell_Cycle_Progression Cyclin_A_CDK2 Cyclin A / CDK2 G2_Phase G2 Phase Cyclin_A_CDK2->G2_Phase Cyclin_A_CDK2->Cell_Cycle_Progression Cyclin_B_CDK1 Cyclin B / CDK1 M_Phase M Phase (Mitosis) Cyclin_B_CDK1->M_Phase Cyclin_B_CDK1->Cell_Cycle_Progression G1_Phase G1 Phase G1_Phase->Cyclin_D_CDK4_6 S_Phase->Cyclin_A_CDK2 G2_Phase->Cyclin_B_CDK1 M_Phase->G1_Phase Cell Division Roscovitine Roscovitine Roscovitine->Cyclin_E_CDK2 Roscovitine->Cyclin_A_CDK2 Roscovitine->Cyclin_B_CDK1

Caption: Simplified signaling pathway showing Roscovitine's inhibition of CDKs.

References

A Comparative Guide to the Efficacy of (R)-Roscovitine-d7 and Non-Deuterated (R)-Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the deuterated ((R)-Roscovitine-d7) and non-deuterated forms of the cyclin-dependent kinase (CDK) inhibitor, (R)-Roscovitine. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to facilitate informed decisions in research and development applications.

Executive Summary

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent inhibitor of several cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription.[1][2][3] Its therapeutic potential is under investigation for various diseases, including cancer and neurological disorders.[1][3] A significant challenge with (R)-Roscovitine is its rapid metabolism, which can limit its systemic exposure and overall efficacy.[4] To address this, a deuterated version, this compound, has been developed. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy known to slow down drug metabolism, thereby potentially enhancing pharmacokinetic profiles and therapeutic efficacy.

This guide presents a comparison based on available data, highlighting the superior metabolic stability of the deuterated analog. While direct comparative efficacy studies are limited, the enhanced pharmacokinetic profile of this compound strongly suggests a potential for improved in vivo performance.

Data Presentation

Table 1: In Vitro Efficacy and Kinase Inhibition
CompoundTarget KinaseIC50 (µM)Cell LineAssay TypeReference
(R)-RoscovitineCDK1/cyclin B0.65-In vitro kinase assay[1]
(R)-RoscovitineCDK2/cyclin A0.7-In vitro kinase assay[1]
(R)-RoscovitineCDK2/cyclin E0.7-In vitro kinase assay[1]
(R)-RoscovitineCDK5/p250.2-In vitro kinase assay[1]
(R)-RoscovitineCDK7/cyclin H~0.4-0.7-In vitro kinase assay[1]
(R)-RoscovitineCDK9/cyclin T~0.4-In vitro kinase assay[1]
(R)-RoscovitineVarious Cancer Cell Lines~15 (average)MultipleCell proliferation/viability[1][3]
Table 2: Comparative Metabolic Stability
CompoundSystemParameterResultInterpretation
(R)-RoscovitineMouse Liver Microsomes% Parent Remaining (60 min)13.3%Rapid Metabolism
(R)-Roscovitine-d9Mouse Liver Microsomes% Parent Remaining (60 min)46.3%Slower Metabolism
(R)-RoscovitineMouse Liver MicrosomesMetabolite Formation (COOH-R-roscovitine)HighMajor metabolic pathway
(R)-Roscovitine-d9Mouse Liver MicrosomesMetabolite Formation (COOH-R-roscovitine-d7)~24% decrease vs. non-deuteratedDeuteration slows the major metabolic oxidation

Data from a study using (R)-Roscovitine-d9, a closely related deuterated analog.

Experimental Protocols

In Vitro CDK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific CDK/cyclin complexes.

Methodology:

  • Reagents: Recombinant human CDK/cyclin complexes, substrate peptide (e.g., histone H1), [γ-³²P]ATP, test compounds (dissolved in DMSO), kinase assay buffer.

  • Procedure:

    • The kinase reaction is performed in a 96-well plate format.

    • A reaction mixture containing the specific CDK/cyclin complex, the substrate peptide, and the kinase assay buffer is prepared.

    • Serial dilutions of the test compounds are added to the wells.

    • The reaction is initiated by the addition of [γ-³²P]ATP.

    • The plate is incubated at 30°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are determined from the dose-response curves.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the test compounds in a murine model.

Methodology:

  • Animals: Male BALB/c mice are used for the study.

  • Drug Administration: The test compounds are formulated in a suitable vehicle and administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Blood samples are collected at various time points post-administration via retro-orbital bleeding or tail vein sampling into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentrations of the test compounds and their metabolites in plasma are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using appropriate software.

Mandatory Visualization

Roscovitine_Signaling_Pathway cluster_CellCycle Cell Cycle Control cluster_Apoptosis Apoptosis Regulation Roscovitine (R)-Roscovitine / this compound CDK_complex CDK1/2/5/7/9 + Cyclins Roscovitine->CDK_complex Inhibits p53 p53 Roscovitine->p53 Activates IKK IKK Roscovitine->IKK Inhibits pRb pRb CDK_complex->pRb Phosphorylates G1_S_transition G1/S Phase Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK_complex->Cell_Cycle_Arrest Leads to E2F E2F pRb->E2F Inhibits E2F->G1_S_transition Promotes Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Induces IkB IκB IKK->IkB Phosphorylates NFkB_translocation NF-κB Nuclear Translocation NFkB NF-κB IkB->NFkB Inhibits Anti_Apoptotic Anti-Apoptotic Gene Expression NFkB_translocation->Anti_Apoptotic Promotes Apoptosis_NFkB Apoptosis Anti_Apoptotic->Apoptosis_NFkB Inhibits

Caption: (R)-Roscovitine signaling pathway.

Experimental_Workflow start Start compound_prep Compound Preparation ((R)-Roscovitine & this compound) start->compound_prep in_vitro In Vitro Studies compound_prep->in_vitro in_vivo In Vivo Studies (Mouse Model) compound_prep->in_vivo cdk_assay CDK Inhibition Assay (IC50 Determination) in_vitro->cdk_assay cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) in_vitro->cell_viability metabolic_stability Metabolic Stability Assay (Liver Microsomes) in_vitro->metabolic_stability data_analysis Data Analysis & Comparison cdk_assay->data_analysis cell_viability->data_analysis metabolic_stability->data_analysis pk_study Pharmacokinetic Study (LC-MS/MS Analysis) in_vivo->pk_study efficacy_study Efficacy Study (Tumor Xenograft Model) in_vivo->efficacy_study pk_study->data_analysis efficacy_study->data_analysis end End data_analysis->end

Caption: Comparative experimental workflow.

Concluding Remarks

The available evidence strongly supports the hypothesis that this compound offers a significant advantage over its non-deuterated counterpart due to enhanced metabolic stability. This improvement is expected to translate into a more favorable pharmacokinetic profile in vivo, including potentially higher systemic exposure and a longer half-life. Consequently, this compound may exhibit superior efficacy in preclinical and clinical settings. However, it is important to note the current lack of publicly available, direct comparative studies on the in vitro and in vivo efficacy of this compound. Further research is warranted to definitively quantify the therapeutic benefits of deuteration for this promising CDK inhibitor.

References

Unveiling the Selectivity of (R)-Roscovitine: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of (R)-Roscovitine, a well-known cyclin-dependent kinase (CDK) inhibitor, with other kinases. The data and protocols presented here serve as a critical resource for interpreting experimental results and guiding future research in oncology, neurobiology, and beyond.

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent purine (B94841) analog that functions as a competitive inhibitor at the ATP-binding site of several key kinases.[1] While renowned for its inhibitory action against CDKs, a comprehensive understanding of its kinase selectivity is paramount for accurate data interpretation and therapeutic development. This guide summarizes the quantitative data on its interaction with a panel of kinases, details a common experimental protocol for assessing such interactions, and provides visual workflows to clarify the underlying processes.

Note: The data presented here is for (R)-Roscovitine. It is anticipated that the deuterated form, (R)-Roscovitine-d7, used primarily as an internal standard in analytical chemistry, exhibits a nearly identical biological cross-reactivity profile.

Kinase Inhibition Profile of (R)-Roscovitine

(R)-Roscovitine demonstrates high selectivity for certain members of the cyclin-dependent kinase family, while exhibiting significantly lower potency against others and a range of different kinases.[2][3] The following table provides a summary of the half-maximal inhibitory concentrations (IC50) of (R)-Roscovitine against various kinases, compiled from cell-free assays.

Kinase TargetIC50 (µM)Kinase FamilyNotes
Primary Targets
CDK5/p350.16CDKHigh potency.[2]
CDK1/cyclin B0.65CDKPotent inhibitor.[2]
CDK2/cyclin A0.7CDKPotent inhibitor.[2]
CDK2/cyclin E0.7CDKPotent inhibitor.[2]
CDK7~0.7CDKModerate to high potency.[3]
CDK9~0.4CDKHigh potency.
Off-Targets & Weaker Interactions
ERK1>10MAPKWeak inhibition.[3]
ERK214MAPKWeak inhibition.[2]
CDK4>100CDKPoor inhibitor.[1]
CDK6>100CDKPoor inhibitor.[1]
DYRK1A1-40DYRKModerate inhibition.[4]
CK1 (Casein Kinase 1)1-40CK1Moderate inhibition.[1]
Pyridoxal Kinase (PDXK)N/ANon-protein kinaseBinds to (R)-Roscovitine but not the (S) isomer; catalytic activity is minimally affected.[4]

Experimental Protocols

To determine the cross-reactivity and selectivity of a kinase inhibitor like (R)-Roscovitine, various experimental assays can be employed. A widely used method is the in vitro kinase binding assay, which measures the affinity of the compound for a panel of kinases.

Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test compound against a purified kinase.

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Purified kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer (an ATP-competitive ligand)

  • This compound (test inhibitor)

  • Staurosporine (B1682477) (positive control inhibitor)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in kinase buffer at the desired final concentrations.

    • Prepare a 2X solution of the Kinase Tracer at the pre-determined optimal concentration.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create 2X working solutions.

    • Prepare a 2X solution of staurosporine as a positive control for inhibition.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted this compound or control solutions to the wells of the 384-well plate.

    • Add 5 µL of the 2X kinase/antibody solution to all wells.

    • Initiate the binding reaction by adding 10 µL of the 2X Kinase Tracer solution to all wells. The final volume in each well will be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Measure the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm) following excitation (e.g., at 340 nm).

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Data Analysis:

    • Plot the FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the tracer binding to the kinase.

Visualizing the Process and Pathway

Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations were created using the DOT language to illustrate the experimental workflow and a key signaling pathway affected by (R)-Roscovitine.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Addition cluster_read 3. Incubation & Reading cluster_analysis 4. Data Analysis reagent1 Kinase + Eu-Ab Solution (2X) add_kinase Add Kinase/Ab reagent1->add_kinase reagent2 Tracer Solution (2X) add_tracer Add Tracer reagent2->add_tracer reagent3 Roscovitine-d7 Dilution Series (2X) add_inhibitor Add Roscovitine-d7 reagent3->add_inhibitor plate 384-Well Plate incubation Incubate 60 min add_tracer->incubation Start Incubation plate_reader TR-FRET Plate Reader incubation->plate_reader fret_ratio Calculate FRET Ratio plate_reader->fret_ratio dose_response Dose-Response Curve fret_ratio->dose_response ic50 Determine IC50 dose_response->ic50 G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2_G1 CDK2 CyclinE->CDK2_G1 binds DNA_Synth DNA Synthesis CDK2_G1->DNA_Synth promotes Roscovitine (R)-Roscovitine Roscovitine->CDK2_G1 inhibits

References

A Head-to-Head Comparison of (R)-Roscovitine-d7 and Newer Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison between the first-generation cyclin-dependent kinase (CDK) inhibitor, (R)-Roscovitine, and the newer, highly selective CDK4/6 inhibitors that have become a cornerstone in oncology. While direct experimental data for the deuterated form, (R)-Roscovitine-d7, is limited in comparative literature, this guide will focus on the well-characterized parent compound, (R)-Roscovitine (also known as Seliciclib). Deuteration is a common strategy to improve pharmacokinetic properties and is not expected to alter the fundamental in vitro potency or selectivity of the molecule.

The choice between a broad-spectrum inhibitor like Roscovitine and a highly targeted agent depends critically on the research or therapeutic goal. This document aims to clarify these differences through quantitative data, detailed experimental protocols, and pathway visualizations to inform inhibitor selection.

Data Presentation: Quantitative Comparison

The primary distinction between Roscovitine and newer CDK inhibitors lies in their potency and selectivity against different CDK family members.

Table 1: Comparative Kinase Inhibition Profile (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) values, where a lower value indicates higher potency.

Kinase Target(R)-Roscovitine (Seliciclib)PalbociclibRibociclibAbemaciclib
CDK1/cyclin B ~0.65 µM[1]>10 µM>10 µM0.098 µM
CDK2/cyclin E ~0.7 µM[2]>10 µM>10 µM0.041 µM
CDK4/cyclin D1 >100 µM[2][3]0.011 µM [4]0.010 µM [4]0.002 µM [4]
CDK5/p35 ~0.2 µM[2]---
CDK6/cyclin D3 >100 µM[2][3]0.015 µM [4]0.039 µM [4]0.010 µM [4]
CDK7/cyclin H ~0.49-0.7 µM[5]--0.300 µM
CDK9/cyclin T ~0.79 µM[5]>10 µM>10 µM0.005 µM
Table 2: Summary of Cellular Effects and Key Features
Feature(R)-RoscovitinePalbociclibRibociclibAbemaciclib
Primary Effect Cytotoxic & Cytostatic[3][6]Primarily Cytostatic[7]Primarily Cytostatic[7]Cytostatic & Cytotoxic (at higher doses)[7][8]
Cell Cycle Arrest G0, G1, S, or G2/M (context-dependent)[2][3]G1 Phase[9]G1 PhaseG1 Phase[9]
Key Differentiator Broad-spectrum CDK inhibitor (targets CDK1, 2, 5, 7, 9)[3].Highly selective for CDK4/6[10].Highly selective for CDK4/6[7].Most potent CDK4 inhibitor; also inhibits CDK9[4][7]. Can induce cell death even in Rb-deficient cells[7].
Clinical Status Investigated in Phase I/II trials for various cancers[3][11].FDA-approved for HR+, HER2- breast cancer[4][12].FDA-approved for HR+, HER2- breast cancer[4][12].FDA-approved for HR+, HER2- breast cancer[4][12].

Mechanism of Action and Signaling Pathways

All inhibitors discussed are ATP-competitive, binding to the kinase domain to block its catalytic activity.[3][13] However, their distinct selectivity profiles result in the inhibition of different cell cycle checkpoints.

Newer generation inhibitors—Palbociclib, Ribociclib, and Abemaciclib—selectively target the Cyclin D-CDK4/6 complex. This complex is a key regulator of the G1 to S phase transition. Its inhibition prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, keeping it in its active, hypophosphorylated state. Active Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively causing a G1 cell cycle arrest.[4]

In contrast, (R)-Roscovitine targets a broader range of CDKs. Its potent inhibition of CDK2/cyclin E directly blocks the G1/S transition, while its activity against CDK1/cyclin B halts the G2/M transition.[1][2] Furthermore, by inhibiting the transcriptional kinases CDK7 and CDK9, Roscovitine can induce apoptosis by down-regulating the expression of short-lived anti-apoptotic proteins like Mcl-1.[14][15][16]

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 complexes with Rb_E2F Rb-E2F (Active Repressor) CDK46->Rb_E2F phosphorylates Rb Rb Rb E2F E2F S_Phase_Entry S Phase Entry (DNA Synthesis) E2F:e->S_Phase_Entry:w activates transcription CyclinE Cyclin E E2F:e->CyclinE:w activates transcription Rb_E2F:e->Rb:w releases Rb_E2F:e->E2F:w releases CDK2 CDK2 CyclinE:e->CDK2:w complexes with CDK2:e->Rb_E2F:w phosphorylates Rb CDK46_Inhibitors Palbociclib Ribociclib Abemaciclib CDK46_Inhibitors:e->CDK46:w Roscovitine (R)-Roscovitine Roscovitine:e->CDK2:w

Caption: Simplified CDK signaling pathway showing points of inhibition.

Experimental Protocols

Below are standardized methodologies for key experiments used to compare CDK inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Objective: To determine the IC50 value of the inhibitor for a specific CDK.

  • Materials:

    • Recombinant active CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin E).

    • Kinase-specific substrate (e.g., Histone H1 or a synthetic peptide).

    • Kinase reaction buffer (containing MgCl2, ATP, DTT).

    • [γ-³²P]ATP (radiolabeled ATP).

    • Test inhibitors dissolved in DMSO at various concentrations.

    • P81 phosphocellulose paper and 0.75% phosphoric acid for washing.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, substrate, and the purified CDK/cyclin enzyme.

    • Add the test inhibitor at a range of final concentrations (typically a serial dilution). Include a DMSO-only vehicle control.

    • Pre-incubate the mixture for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by spotting an aliquot onto P81 phosphocellulose paper.

    • Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the remaining radioactivity on the paper using a scintillation counter. This corresponds to the amount of ³²P incorporated into the substrate.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Objective: To determine the effect of the inhibitor on cancer cell line viability and calculate the GI50 (concentration for 50% growth inhibition).

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 breast cancer cells).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • Test inhibitors dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO) and a no-cell blank control.

    • Incubate the plate for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Normalize the absorbance values to the vehicle control and plot against inhibitor concentration to determine the GI50.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

  • Objective: To determine if the inhibitor induces arrest at a specific cell cycle checkpoint.

  • Materials:

    • Cancer cell line of interest.

    • 6-well cell culture plates.

    • Test inhibitors.

    • Phosphate-buffered saline (PBS).

    • Trypsin-EDTA.

    • Cold 70% ethanol (B145695) for fixation.

    • DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer).

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the inhibitor at one or more concentrations for a set time (e.g., 24 or 48 hours). Include a vehicle control.

    • Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

    • Wash the cells with cold PBS and centrifuge to form a pellet.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the DNA staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer. The intensity of the DNA stain fluorescence corresponds to the DNA content.

    • Use analysis software to model the resulting histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Comparative Experimental Workflow

A logical workflow is essential for the systematic comparison of CDK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_analysis Data Synthesis & Comparison Kinase_Panel Step 1: Kinase Panel Screening (Determine IC50 against multiple CDKs) Selectivity Step 2: Analyze Potency & Selectivity (Compare IC50 values) Kinase_Panel->Selectivity Cell_Lines Step 3: Select Panel of Cancer Cell Lines (e.g., HR+, HER2- Breast Cancer) Selectivity->Cell_Lines Viability Step 4: Cell Viability Assays (e.g., MTT, determine GI50) Cell_Lines->Viability Cell_Cycle Step 5: Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle Apoptosis Step 6: Apoptosis Assay (e.g., Annexin V Staining) Cell_Lines->Apoptosis Data_Analysis Step 7: Head-to-Head Data Comparison Apoptosis->Data_Analysis Conclusion Step 8: Conclude on Differentiating Mechanisms and Effects Data_Analysis->Conclusion

Caption: A typical workflow for comparing CDK inhibitors.

Conclusion and Recommendations

The head-to-head comparison reveals a clear divergence in the mechanism and application of (R)-Roscovitine versus the newer generation of CDK inhibitors.

  • (R)-Roscovitine acts as a broad-spectrum, first-generation CDK inhibitor. Its activity against CDKs 1, 2, 7, and 9 makes it a tool for studying multiple cell cycle checkpoints and transcriptional regulation. Its tendency to induce apoptosis, even in p53 wild-type cells, offers a different therapeutic mechanism than pure cell cycle arrest.[2] However, this lack of specificity for CDK4/6 and its lower potency compared to newer agents have limited its clinical progression in favor of more targeted therapies.

  • Newer Generation CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) are highly selective and potent agents that have revolutionized the treatment of HR+, HER2- breast cancer.[7] Their primary mechanism is inducing a cytostatic G1 arrest.[7]

    • Palbociclib and Ribociclib exhibit very similar, highly selective profiles for CDK4/6.[7]

    • Abemaciclib is distinct in this class due to its greater potency against CDK4, its ability to inhibit other kinases like CDK9, and its capacity to induce apoptosis at higher concentrations.[4][7][8] This unique profile may explain its efficacy as a monotherapy and in cells that have developed resistance to other CDK4/6 inhibitors.[7]

For researchers, the choice is clear:

  • To specifically study the G1/S checkpoint and the Rb-E2F pathway, Palbociclib or Ribociclib are ideal due to their high selectivity.

  • To investigate mechanisms of resistance or explore synergistic cytotoxicity, Abemaciclib offers a more complex profile with its off-target effects.

  • To probe multiple CDKs simultaneously or to induce a broader, more cytotoxic cellular response involving transcriptional inhibition and apoptosis, (R)-Roscovitine remains a valuable research tool.

References

Deuterated Roscovitine Demonstrates Enhanced Metabolic Stability in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a comparative analysis reveals that (R)-Roscovitine-d7 exhibits improved metabolic stability over its non-deuterated counterpart, (R)-Roscovitine. This enhanced stability, attributed to the strategic replacement of hydrogen with deuterium (B1214612) atoms, suggests the potential for an improved pharmacokinetic profile and therapeutic window for this cyclin-dependent kinase (CDK) inhibitor.

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent inhibitor of CDKs, particularly CDK2, CDK5, CDK7, and CDK9, and has been investigated for its therapeutic potential in various diseases, including cancer.[1][2][3] However, like many small molecules, its efficacy can be limited by metabolic breakdown. A key strategy to enhance metabolic stability is selective deuteration, which involves replacing hydrogen atoms at metabolically vulnerable positions with their heavier, non-radioactive isotope, deuterium.[4][5][6] This substitution can strengthen the chemical bonds, making them more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1][4]

Comparative Metabolic Stability Data

In a key preclinical study, the metabolic stability of a partially deuterated derivative, (R)-Roscovitine-d9, was directly compared to (R)-Roscovitine in mouse liver microsomes. The results demonstrated a clear improvement in the stability of the deuterated compound.[7]

CompoundParent Drug Remaining after 60 min Incubation (%)Decrease in Major Metabolite Formation (%)
(R)-Roscovitine13.3N/A
(R)-Roscovitine-d917.7 (33% higher than (R)-Roscovitine)~24

Table 1: In vitro metabolic stability of (R)-Roscovitine and (R)-Roscovitine-d9 in mouse liver microsomes. Data sourced from Nutley et al., 2005.[7]

The primary metabolic pathway for (R)-Roscovitine is the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine (B94841) core, forming a carboxylic acid metabolite (COOH-R-roscovitine).[7][8] The study showed that after a 60-minute incubation with mouse liver microsomes, 86.7% of the parent (R)-Roscovitine was metabolized.[7] The formation of the COOH-R-roscovitine metabolite was decreased by approximately 24% with the deuterated analog, and the levels of remaining parent (R)-Roscovitine-d9 were 33% higher than that of the non-deuterated form.[7]

Interestingly, the study also noted that while the formation of the major metabolite was reduced, there was an enhancement in the formation of several minor metabolites with (R)-Roscovitine-d9.[7] This phenomenon, known as "metabolic switching," is a known outcome of deuteration where blocking the primary metabolic pathway can redirect the metabolism to alternative sites on the molecule.[6][7]

Experimental Protocols

The following is a representative protocol for a microsomal stability assay, based on established methodologies, to evaluate the metabolic stability of compounds like (R)-Roscovitine and its deuterated analogs.[9][10][11][12][13]

Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials:

  • Test compounds: (R)-Roscovitine and this compound
  • Liver microsomes (e.g., pooled human or mouse)
  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate (B84403) buffer (100 mM, pH 7.4)
  • Magnesium chloride (MgCl2)
  • Acetonitrile (B52724) (for reaction termination)
  • Internal standard (for analytical quantification)
  • 96-well plates
  • Incubator shaker (37°C)
  • Centrifuge
  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:
  • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
  • Prepare the incubation mixture containing phosphate buffer, MgCl2, and liver microsomes at the desired protein concentration (e.g., 0.5 mg/mL).
  • Prepare the NADPH regenerating system solution.
  • Incubation:
  • Add the test compound to the incubation mixture in the 96-well plate to a final concentration (e.g., 1 µM).
  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Time Points and Reaction Termination:
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
  • Sample Processing and Analysis:
  • Centrifuge the plate to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression line.
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Visualizing the Impact of Deuteration

The following diagrams illustrate the metabolic pathway of (R)-Roscovitine and the experimental workflow for its stability assessment.

cluster_0 Metabolic Pathway of (R)-Roscovitine R_Roscovitine (R)-Roscovitine Metabolite COOH-(R)-Roscovitine (Carboxylic Acid Metabolite) R_Roscovitine->Metabolite Oxidation CYP_Enzymes CYP3A4, CYP2B6 CYP_Enzymes->R_Roscovitine

Figure 1. Primary metabolic pathway of (R)-Roscovitine.

cluster_1 Microsomal Stability Assay Workflow A Preparation of Reagents (Microsomes, Compound, NADPH) B Incubation at 37°C A->B C Time-Point Sampling B->C D Reaction Quenching (Acetonitrile) C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, CLint) F->G

Figure 2. Experimental workflow for the microsomal stability assay.

Conclusion

The available data strongly indicates that deuteration is a viable strategy for improving the metabolic stability of (R)-Roscovitine. The observed decrease in the formation of the primary carboxylic acid metabolite and the higher percentage of remaining parent drug for the deuterated analog in in vitro microsomal assays highlight the potential for a more favorable pharmacokinetic profile in vivo. This could translate to a longer half-life, increased drug exposure, and potentially a reduced dosing frequency, thereby enhancing the therapeutic index of this promising CDK inhibitor. Further in vivo studies are warranted to fully elucidate the impact of deuteration on the pharmacokinetics and pharmacodynamics of (R)-Roscovitine.

References

Validating (R)-Roscovitine-d7 as an Internal Standard for Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies of (R)-Roscovitine (Seliciclib), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of (R)-Roscovitine-d7, a stable isotope-labeled internal standard (SIL-IS), with a structural analog internal standard, using supporting experimental data to validate its use.

An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response. The U.S. Food and Drug Administration (FDA) and other regulatory bodies recommend the use of a stable isotope-labeled version of the analyte as the "gold standard" for quantitative mass spectrometry-based assays whenever possible.

Performance Comparison: this compound vs. a Structural Analog

To illustrate the performance differences, this guide compares the validation parameters of a bioanalytical method using the deuterated internal standard, this compound, against a method employing a structural analog. For this comparison, we will use published data from a validated LC-MS/MS method for Roscovitine (B1683857) that utilized 2H3-lidocaine as a structural analog internal standard. While direct head-to-head comparative data is limited, this juxtaposition of a SIL-IS and a structural analog provides valuable insights into their respective performances.

Data Presentation
Validation ParameterThis compound (Deuterated IS) - Expected Performance2H3-lidocaine (Structural Analog IS) - Published Data[1][2]Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.99≥ 0.999≥ 0.99
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15%≤ 11%≤ 15% (≤ 20% at LLOQ)
Matrix Effect Co-elutes with analyte, effectively minimizing differential matrix effects.Potential for differential matrix effects, requiring thorough validation.Consistent and reproducible
Recovery Tracks the analyte's recovery closely.May have different extraction recovery than the analyte.Consistent and reproducible

Key Insights:

  • This compound is expected to provide superior performance in mitigating matrix effects and ensuring consistent recovery due to its near-identical physicochemical properties to the analyte. Its co-elution with (R)-Roscovitine ensures that any ionization suppression or enhancement experienced by the analyte is mirrored by the internal standard, leading to a more accurate and precise measurement.

  • The structural analog, 2H3-lidocaine , has been shown to be effective in a validated method for Roscovitine, meeting the stringent criteria for linearity, accuracy, and precision.[1][2] However, the potential for differential behavior during sample extraction and ionization compared to Roscovitine remains a key consideration. Thorough validation across multiple matrix lots is crucial to ensure its reliability.

Experimental Protocols

Detailed methodologies are essential for the validation of any bioanalytical method. Below are the key experiments required to validate the use of an internal standard.

Linearity

Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte is linear over the intended analytical range.

Protocol:

  • Prepare a stock solution of (R)-Roscovitine and the internal standard (this compound or a structural analog) in a suitable organic solvent.

  • Prepare a series of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of (R)-Roscovitine, covering the expected range of concentrations in the study samples.

  • Add a constant concentration of the internal standard to all calibration standards and quality control (QC) samples.

  • Process and analyze the samples using the developed LC-MS/MS method.

  • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

Accuracy and Precision

Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

  • Accuracy is calculated as the percent bias: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.

  • Precision is expressed as the coefficient of variation (%CV): (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100.

Matrix Effect

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and IS are spiked into the final extract.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.

  • Analyze all three sets and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • IS-normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)

  • The CV of the IS-normalized MF across the different matrix lots should be ≤ 15%.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Add IS Add IS Biological Sample->Add IS Extraction Extraction Add IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculate Ratio Calculate Analyte/IS Peak Area Ratio Peak Integration->Calculate Ratio Quantification Quantification Calculate Ratio->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: Experimental workflow for a pharmacokinetic study using an internal standard.

G cluster_roscovitine (R)-Roscovitine cluster_effects Downstream Effects CDK1 CDK1/Cyclin B Cell Cycle Arrest Cell Cycle Arrest CDK1->Cell Cycle Arrest CDK2 CDK2/Cyclin A/E CDK2->Cell Cycle Arrest CDK5 CDK5/p25 Apoptosis Apoptosis CDK5->Apoptosis CDK7 CDK7/Cyclin H Inhibition of\nTranscription Inhibition of Transcription CDK7->Inhibition of\nTranscription CDK9 CDK9/Cyclin T CDK9->Inhibition of\nTranscription Roscovitine (R)-Roscovitine Roscovitine->CDK1 Roscovitine->CDK2 Roscovitine->CDK5 Roscovitine->CDK7 Roscovitine->CDK9

Caption: Simplified signaling pathway of (R)-Roscovitine as a CDK inhibitor.

Conclusion

The validation of a bioanalytical method is a prerequisite for its use in regulated pharmacokinetic studies. While a structural analog internal standard can be validated to meet regulatory requirements, a stable isotope-labeled internal standard such as This compound offers inherent advantages that lead to a more robust and reliable assay. Its ability to closely track the analyte through the entire analytical process, particularly in compensating for the unpredictable nature of matrix effects, provides a higher degree of confidence in the final concentration data. This ultimately strengthens the foundation for critical decisions made throughout the drug development lifecycle. For new method development, the use of this compound is strongly recommended to ensure the highest quality data for pharmacokinetic evaluations of (R)-Roscovitine.

References

Comparative analysis of the apoptotic pathways induced by different CDK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology has been significantly shaped by the development of Cyclin-Dependent Kinase (CDK) inhibitors. While initially conceived as cytostatic agents to halt cell cycle progression, many of these inhibitors, particularly the first-generation pan-CDK inhibitors, have demonstrated potent pro-apoptotic activity. In contrast, the newer, more selective CDK4/6 inhibitors primarily induce cell cycle arrest and senescence. Understanding the distinct molecular pathways leading to apoptosis is critical for optimizing their clinical application, developing rational combination therapies, and overcoming resistance.

This guide provides a comparative analysis of the apoptotic pathways induced by different classes of CDK inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of Apoptotic Mechanisms

CDK inhibitors can be broadly categorized into two groups based on their target selectivity: pan-CDK inhibitors and selective CDK4/6 inhibitors. These distinct target profiles result in fundamentally different cellular outcomes.

Pan-CDK Inhibitors: Potent Inducers of Apoptosis

First-generation, or pan-CDK inhibitors, such as Flavopiridol , Roscovitine , and Dinaciclib , target a broad range of CDKs, including those involved in both cell cycle control (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK7, CDK9). This multi-target approach leads to a potent induction of apoptosis through the disruption of multiple cellular processes.[1]

The primary mechanism of apoptosis induction by pan-CDK inhibitors is through the intrinsic (mitochondrial) pathway . By inhibiting transcriptional CDKs like CDK9, these agents cause a global suppression of transcription. This leads to the rapid downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1 .[2][3] The loss of Mcl-1, a key guardian of mitochondrial integrity, unleashes pro-apoptotic Bcl-2 family proteins (e.g., Bak, Bax), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (Caspase-9 and effector Caspases-3/7).[3]

Furthermore, some pan-CDK inhibitors can engage the extrinsic pathway . For instance, Roscovitine has been shown to sensitize cancer cells to TRAIL-induced apoptosis.

Dinaciclib, a potent inhibitor of CDK1, CDK2, CDK5, and CDK9, not only reduces Mcl-1 levels but can also induce a form of mitotic catastrophe known as "anaphase catastrophe" by inhibiting CDK1 and CDK2, which ultimately leads to apoptosis.[4][5]

Selective CDK4/6 Inhibitors: Primarily Cytostatic

In contrast, second-generation inhibitors like Palbociclib , Ribociclib , and Abemaciclib are highly selective for CDK4 and CDK6.[6][7] Their primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing the G1-S phase transition and inducing cell cycle arrest or senescence.[7]

Apoptosis is not the primary outcome of CDK4/6 inhibition.[8] However, under certain cellular contexts, these agents can induce apoptosis, often indirectly. Studies have shown that Palbociclib can promote apoptosis in gastric cancer cells by inhibiting the Notch signaling pathway and in lung squamous cell carcinoma by inhibiting Src/STAT3 signaling, both of which lead to an increased Bax/Bcl-2 ratio and Caspase-3 activation. Abemaciclib, which is more potent and shows some activity against other CDKs like CDK2 and CDK9 at higher concentrations, may have a greater capacity to induce apoptosis compared to other CDK4/6 inhibitors.[6][7]

Data Presentation: Effect of CDK Inhibitors on Apoptotic Markers

The following tables summarize quantitative data on the effects of different CDK inhibitors on key markers of apoptosis.

Table 1: Cellular Effects and Apoptosis Induction by Different CDK Inhibitors

Inhibitor ClassCompoundPrimary Cellular EffectApoptosis InductionKey Apoptotic Markers Affected
Pan-CDK DinaciclibCell Cycle Arrest & ApoptosisPotent↓ Mcl-1, ↑ Cleaved Caspase-3, ↑ Cleaved PARP[4]
Pan-CDK FlavopiridolCell Cycle Arrest & ApoptosisPotent↓ Mcl-1, ↓ XIAP, ↓ Bcl-2
Pan-CDK RoscovitineCell Cycle Arrest & ApoptosisPotent↓ Mcl-1, ↑ Bak, Bax cleavage, ↑ Caspase-3 activation
Selective CDK4/6 PalbociclibG1 Arrest & SenescenceWeak / Context-Dependent↑ Bax, ↓ Bcl-2, ↑ Caspase-3 (via Notch/STAT3 inhibition)
Selective CDK4/6 AbemaciclibG1 Arrest & SenescenceWeak / Context-DependentG2 arrest in Rb-deficient cells[7]

Table 2: Quantitative Western Blot Analysis of Dinaciclib in OSCC Cell Lines

Data shows a dose-dependent increase in apoptotic markers in Ca9-22, OECM-1, and HSC-3 oral squamous cell carcinoma cell lines after 24-hour treatment with Dinaciclib.

ProteinCell Line6.25 nM Dinaciclib12.5 nM Dinaciclib25 nM Dinaciclib
Cleaved Caspase-3 Ca9-22Significant UpregulationStrong UpregulationStrongest Upregulation
OECM-1Significant UpregulationStrong UpregulationStrongest Upregulation
HSC-3Significant UpregulationStrong UpregulationStrongest Upregulation
Cleaved PARP Ca9-22Significant UpregulationStrong UpregulationStrongest Upregulation
OECM-1Significant UpregulationStrong UpregulationStrongest Upregulation
HSC-3Significant UpregulationStrong UpregulationStrongest Upregulation
CDK1 Ca9-22Dose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
OECM-1Dose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
HSC-3Dose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
CDK2 Ca9-22Dose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
OECM-1Dose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
HSC-3Dose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease

Source: Adapted from experimental data presented in MDPI, 2024.[4]

Mandatory Visualization: Signaling Pathways and Workflows

pan_cdk_apoptosis pan_cdk Pan-CDK Inhibitors (Flavopiridol, Dinaciclib) cdk9 CDK9 pan_cdk->cdk9 Inhibits mcl1 Mcl-1 / XIAP / Survivin (Short-lived anti-apoptotic proteins) pan_cdk->mcl1 Downregulates via Transcriptional Inhibition cdk1_2 CDK1 / CDK2 pan_cdk->cdk1_2 Inhibits (Dinaciclib) rnapii RNA Polymerase II cdk9->rnapii Phosphorylates transcription Global Transcription rnapii->transcription transcription->mcl1 Maintains levels bax_bak Bax / Bak (Pro-apoptotic) mcl1->bax_bak Inhibits mito Mitochondrion bax_bak->mito Permeabilizes cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis anaphase Anaphase Catastrophe cdk1_2->anaphase Prevents anaphase->apoptosis cdk46_pathway cdk46_i Selective CDK4/6 Inhibitors (Palbociclib, etc.) cdk46 Cyclin D-CDK4/6 cdk46_i->cdk46 Inhibits alt_path Alternative Pathways (e.g., Notch, STAT3) cdk46_i->alt_path Inhibits (indirectly) rb Rb cdk46->rb Phosphorylates (pRb) e2f E2F rb->e2f Inhibits g1_s G1-S Transition e2f->g1_s Promotes arrest G1 Arrest / Senescence g1_s->arrest PRIMARY EFFECT apoptosis Apoptosis alt_path->apoptosis SECONDARY EFFECT (Context-dependent) experimental_workflow cluster_analysis Apoptosis Analysis start Cancer Cell Culture treat Treat with CDK Inhibitor start->treat harvest Harvest Cells (Adherent & Suspension) treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain lyse Prepare Whole-Cell Lysates harvest->lyse flow Flow Cytometry Acquisition stain->flow flow_result Quantify: - Live - Early Apoptotic - Late Apoptotic/Necrotic flow->flow_result wb SDS-PAGE & Western Blot lyse->wb wb_result Detect Proteins: - Cleaved Caspase-3 - Cleaved PARP - Mcl-1, Bcl-2, Bax wb->wb_result

References

Evaluating the Synergistic Effects of (R)-Roscovitine-d7 with Other Anti-Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Roscovitine, also known as Seliciclib or CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-substituted purine (B94841) analog, it primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9 by competing with ATP for the binding site on these kinases.[1][3] This inhibition disrupts the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death).[1][2] Due to its mode of action, Roscovitine is being investigated not only as a monotherapy but also in combination with conventional chemotherapeutic agents to enhance their anti-tumor efficacy.[2][3] Studies have shown that Roscovitine can have synergistic or additive effects when combined with various anti-cancer drugs, potentially allowing for lower doses and reduced toxicity.[4][5]

This guide provides a comparative overview of the synergistic effects of (R)-Roscovitine with several common anti-cancer drugs, supported by experimental data from preclinical studies.

Data Presentation: Synergistic Anti-Proliferative Effects

The following tables summarize the quantitative data from studies evaluating the combination of Roscovitine with other anti-cancer drugs on various cancer cell lines. The data highlights the reduction in the half-maximal inhibitory concentration (IC50) and the nature of the drug interaction, as determined by the Combination Index (CI) or sensitization ratio.

Table 1: Roscovitine in Combination with 5-Fluorouracil (5-FU) in Human Colorectal Cancer Cell Lines [6]

Cell Line5-FU IC50 (mol/L)5-FU + Roscovitine (10 µg/mL) IC50 (mol/L)Sensitization RatioInteraction Type
SW484.0 x 10⁻⁵4.75 x 10⁻⁹8.42 x 10³Antagonistic/Additive
SW11161.2 x 10⁻⁵4.8 x 10⁻⁸250Synergistic
SW8372.5 x 10⁻⁴4.73 x 10⁻⁸5.28 x 10³Additive

Table 2: Roscovitine in Combination with Doxorubicin (B1662922) in Human Colorectal Cancer Cell Lines [6]

Cell LineDoxorubicin IC50 (mol/L)Doxorubicin + Roscovitine (10 µg/mL) IC50 (mol/L)Sensitization RatioInteraction Type
SW481.0 x 10⁻⁷5.8 x 10⁻¹¹1.72 x 10³Additive
SW11164.5 x 10⁻⁹4.5 x 10⁻⁹1Synergistic/Additive
SW8378.2 x 10⁻¹⁰8.2 x 10⁻¹⁰1Synergistic

Table 3: Roscovitine in Combination with Taxol (Paclitaxel) in Human Colorectal Cancer Cell Lines [6]

Cell LineTaxol IC50 (mol/L)Taxol + Roscovitine (10 µg/mL) IC50 (mol/L)Sensitization RatioInteraction Type
SW481.0 x 10⁻⁷7.0 x 10⁻¹⁰143Synergistic
SW11161.2 x 10⁻⁷8.0 x 10⁻¹⁰150Synergistic
SW8371.2 x 10⁻⁷9.0 x 10⁻¹⁰133Synergistic

Experimental Protocols

The data presented in this guide is based on established in vitro methodologies designed to assess cell viability, cell cycle progression, and apoptosis.

Cell Proliferation and Viability Assay (MTT Assay)

This assay is used to measure the anti-proliferative effects of the drug combinations.

  • Cell Seeding: Human colorectal cancer cells (e.g., SW48, SW1116, SW837) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[6]

  • Drug Treatment: Cells are treated with a range of concentrations of the individual drugs (e.g., 5-FU, Doxorubicin, Taxol) or with a combination of the drug and Roscovitine (e.g., at 5 or 10 µg/mL).[6] Treatment duration is typically 96 hours.[6]

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert the MTT to formazan (B1609692) crystals.

  • Data Acquisition: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.

  • Cell Treatment: Cells are seeded (e.g., 5 x 10⁵ cells/well) and treated with the drugs individually or in combination for a specified time (e.g., 72 hours).[6] Different treatment schedules can be applied: sequential, inverted sequential, or simultaneous.[4][6]

  • Cell Preparation: After treatment, cells are harvested, washed, and fixed.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, in the presence of RNase A.[7]

  • Analysis: The DNA content of individual cells is measured using a flow cytometer (FACS).[4][6] The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Determination (DNA Fragmentation Assay)

This assay detects one of the hallmarks of late-stage apoptosis.

  • Treatment and DNA Extraction: Cells are treated with the drug combinations as described above. After treatment, genomic DNA is extracted from the cells.[4][6]

  • Gel Electrophoresis: The extracted DNA is run on an agarose (B213101) gel.

  • Visualization: The DNA is visualized under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis, as endonucleases cleave the DNA into distinct fragments during this process.[4][6]

Visualization of Pathways and Workflows

Mechanism of Action and Signaling Pathways

Roscovitine's primary mechanism involves the inhibition of CDKs, which are crucial for cell cycle progression. By blocking CDK activity, Roscovitine prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), leading to cell cycle arrest.[7] This arrest can sensitize cancer cells to the DNA-damaging effects of other chemotherapeutic agents, ultimately leading to enhanced apoptosis.[8] Roscovitine has also been shown to modulate other critical pathways, including the downregulation of the anti-apoptotic protein Mcl-1 and the activation of the p53 tumor suppressor pathway.[2][9]

Roscovitine_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase G2->M CDK1/Cyclin B Roscovitine (R)-Roscovitine-d7 CDK2 CDK2 Roscovitine->CDK2 CDK1 CDK1 Roscovitine->CDK1 Arrest Cell Cycle Arrest (G1, S, or G2/M) CDK2->Arrest CDK1->Arrest Apoptosis Apoptosis Arrest->Apoptosis Synergistic Induction Chemo Other Anti-Cancer Drugs Chemo->Apoptosis

Caption: Roscovitine inhibits CDKs, causing cell cycle arrest and enhancing drug-induced apoptosis.

Experimental Workflow for Synergy Evaluation

The process of evaluating the synergistic effects of Roscovitine with another anti-cancer drug typically follows a structured workflow, from cell culture to data analysis, to determine the nature of the interaction.

Synergy_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Seed Cancer Cells in Multi-well Plates treatment Treat with: 1. Drug A alone 2. Roscovitine alone 3. Combination start->treatment incubation Incubate for 72-96 hours treatment->incubation MTT MTT Assay (Proliferation) incubation->MTT FACS Flow Cytometry (Cell Cycle) incubation->FACS Apoptosis DNA Fragmentation (Apoptosis) incubation->Apoptosis IC50 Calculate IC50 Values MTT->IC50 CI Determine Combination Index (CI) IC50->CI Conclusion Classify Interaction: Synergistic, Additive, or Antagonistic CI->Conclusion

Caption: Workflow for assessing the synergistic anti-cancer effects of drug combinations.

Logical Relationship: Roscovitine and Chemotherapy Leading to Apoptosis

The synergy between Roscovitine and DNA-damaging agents like doxorubicin or cisplatin (B142131) can be explained by a "two-hit" model. Roscovitine first arrests the cell cycle, preventing cancer cells from repairing the DNA damage induced by the second agent. This unresolved damage triggers apoptotic pathways.

Logical_Relationship Roscovitine This compound CDK_Inhibition CDK Inhibition Roscovitine->CDK_Inhibition Chemo DNA Damaging Agent (e.g., Doxorubicin) DNA_Damage DNA Damage Chemo->DNA_Damage CellCycle_Arrest Cell Cycle Arrest CDK_Inhibition->CellCycle_Arrest Repair_Inhibition Inhibition of DNA Repair CellCycle_Arrest->Repair_Inhibition Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis Repair_Inhibition->Apoptosis

Caption: Roscovitine and DNA damaging agents cooperate to induce apoptosis in cancer cells.

References

Benchmarking the Selectivity of (R)-Roscovitine-d7 Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of (R)-Roscovitine, a well-characterized cyclin-dependent kinase (CDK) inhibitor, and its deuterated analog, (R)-Roscovitine-d7. While direct comparative experimental data for this compound against a kinase panel is not extensively available in the public domain, this document synthesizes the established selectivity profile of (R)-Roscovitine and discusses the scientific rationale and expected advantages of deuteration. The provided experimental protocols offer a framework for conducting direct comparative studies.

Introduction to (R)-Roscovitine and the Rationale for Deuteration

(R)-Roscovitine, also known as Seliciclib or CYC202, is a 2,6,9-substituted purine (B94841) analog that acts as a competitive inhibitor at the ATP-binding site of several cyclin-dependent kinases.[1][2] It has been extensively studied for its potential as a therapeutic agent in oncology, neurology, and virology.[1] (R)-Roscovitine primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9, leading to cell cycle arrest and induction of apoptosis.[1]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a common strategy in drug development to improve the pharmacokinetic and metabolic profile of a compound.[3][4][5] This modification can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[3] For this compound, this is expected to result in increased metabolic stability, a longer plasma half-life, and potentially a more favorable side-effect profile due to altered metabolite formation, without significantly altering the intrinsic inhibitory activity against its primary kinase targets.

Kinase Selectivity Profile of (R)-Roscovitine

The selectivity of (R)-Roscovitine has been evaluated against numerous kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for (R)-Roscovitine against a panel of key kinases, demonstrating its high affinity for specific CDKs.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.65[6]
CDK2/cyclin A0.7[6]
CDK2/cyclin E0.7[6]
CDK5/p350.16 - 0.2[6][7]
CDK7/cyclin H0.49[8]
CDK9/cyclin T1~0.79[2]
ERK134[8]
ERK214[6][8]
CDK4/cyclin D1>100[2]
CDK6/cyclin D3>100[2]

Experimental Protocol: In Vitro Kinase Selectivity Profiling

This section outlines a detailed methodology for a radiometric-based in vitro kinase assay to determine and compare the IC50 values of (R)-Roscovitine and this compound against a panel of kinases.

Objective: To quantify the inhibitory activity of (R)-Roscovitine and this compound against a panel of purified kinases.

Materials:

  • (R)-Roscovitine and this compound stock solutions (e.g., 10 mM in DMSO)

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 2 mM DTT, 1 mg/mL BSA)

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Phosphoric acid wash buffer (e.g., 0.5% H₃PO₄)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of (R)-Roscovitine and this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well. Pre-incubate for 10 minutes at room temperature to allow for compound binding to the kinases.

  • Start the Reaction: Initiate the kinase reaction by adding 12.5 µL of a solution containing [γ-³³P]ATP and unlabeled ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Washing: Stop the reaction by adding 50 µL of 0.5% phosphoric acid. Transfer the reaction mixture to a filter plate. Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: After the final wash, dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound against each kinase by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Pathways and Workflows

To better understand the mechanism of action and the experimental approach, the following diagrams are provided.

G Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution ((R)-Roscovitine & this compound) Assay_Plate Dispense Compounds into 96-well Plate Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase Assay_Plate->Add_Kinase Initiate_Reaction Add [γ-³³P]ATP to Start Reaction Add_Kinase->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Transfer to Filter Plate Incubation->Stop_Reaction Wash_Plate Wash to Remove Unincorporated ATP Stop_Reaction->Wash_Plate Counting Scintillation Counting Wash_Plate->Counting Data_Analysis IC50 Determination Counting->Data_Analysis

Caption: Workflow for in vitro kinase selectivity profiling.

G Signaling Pathways Modulated by (R)-Roscovitine cluster_cell_cycle Cell Cycle Regulation cluster_nfkb NF-κB Signaling Roscovitine (R)-Roscovitine CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE CDK1_CyclinB CDK1/Cyclin B Roscovitine->CDK1_CyclinB IKK IKK Roscovitine->IKK G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition G2_M_Transition G2/M Phase Transition CDK1_CyclinB->G2_M_Transition CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest G2_M_Transition->CellCycleArrest IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression NFkB->Gene_Expression NFkB->Gene_Expression

Caption: Key signaling pathways affected by (R)-Roscovitine.

Conclusion

(R)-Roscovitine is a potent and selective inhibitor of several key cyclin-dependent kinases.[6][7] Its deuterated analog, this compound, is rationally designed to possess improved pharmacokinetic properties, which could translate to enhanced therapeutic efficacy and safety. While direct comparative kinase selectivity data for this compound is not yet widely published, the established profile of the parent compound provides a strong foundation for its development. The experimental protocols detailed in this guide offer a robust framework for conducting the necessary comparative studies to fully elucidate the selectivity profile of this compound and validate the expected benefits of deuteration. The provided diagrams of the experimental workflow and the affected signaling pathways serve as valuable tools for researchers in the field.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Roscovitine-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. (R)-Roscovitine-d7, a deuterated form of a potent cyclin-dependent kinase (CDK) inhibitor used in various research applications, requires a meticulous disposal process due to its cytotoxic potential. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

(R)-Roscovitine is recognized as a hazardous substance, being harmful if swallowed and causing skin and eye irritation[1]. As a compound actively used in cancer research for its ability to induce cell cycle arrest or apoptosis, it is prudent to handle it and its deuterated counterpart as cytotoxic agents[2]. All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of through incineration or chemical neutralization[3].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemotherapy-approved gloves, a chemotherapy gown, safety glasses or a face shield, and, if applicable, an N95 respirator[4]. All handling of this compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure[5].

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound and any contaminated materials.

  • Segregation of Waste : At the point of generation, immediately segregate all this compound waste from other laboratory waste streams. This includes unused or expired compounds, solutions, and any materials that have come into contact with the chemical.

  • Waste Collection :

    • Solid Waste : Collect all contaminated solid waste, such as pipette tips, vials, gloves, and bench paper, in a designated, puncture-proof, and clearly labeled cytotoxic waste container. These containers are typically color-coded, often red or purple, to signify cytotoxic hazards[3][6].

    • Liquid Waste : Collect liquid waste containing this compound, such as experimental solutions, in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Waste" and include the chemical name. Do not mix with other chemical waste types[7].

    • Sharps : Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste[3][6].

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Cytotoxic Waste" or "Chemotherapy Waste"

    • The name of the chemical: "this compound"

    • The appropriate hazard symbols (e.g., toxic)

    • The date the waste was first added to the container

  • Storage : Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This storage area should have secondary containment to mitigate any potential leaks or spills[7].

  • Final Disposal : Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These specialized services will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, typically via high-temperature incineration[6]. Never dispose of this compound down the drain or in regular trash[1][7].

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes the key inhibitory concentrations (IC50) of its non-deuterated form, (R)-Roscovitine, to underscore its biological potency and the necessity for cautious handling and disposal.

Kinase TargetIC50 Value (µM)
CDK2/cyclin E0.1
CDK5/p350.16
Cdk7/cyclin H0.49
Cdc2/cyclin B0.65
Source: Cayman Chemical Product Information[8]

Experimental Protocols

The disposal procedures outlined above are based on established guidelines for handling cytotoxic and hazardous chemicals in a laboratory setting. No specific experimental protocols for the chemical neutralization of this compound at the bench are recommended without explicit guidance from a qualified chemist and your institution's EHS department, due to the potential for hazardous reactions. The primary and recommended method of disposal is through a certified hazardous waste management program.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Storage & Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Is the waste solid? (e.g., gloves, vials) A->B Yes C Is the waste liquid? (e.g., solutions) A->C Yes D Is the waste sharp? (e.g., needles) A->D Yes E Place in labeled Cytotoxic Solid Waste Container B->E F Place in labeled Cytotoxic Liquid Waste Container C->F G Place in labeled Cytotoxic Sharps Container D->G H Store sealed containers in designated secure area E->H F->H G->H I Contact Environmental Health & Safety (EHS) or approved waste vendor H->I J Arrange for professional pickup and disposal (Incineration) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-Roscovitine-d7

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Roscovitine-d7, a deuterated analog of the cyclin-dependent kinase (CDK) inhibitor (R)-Roscovitine, requires careful handling due to its potential biological activity and hazardous properties. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

(R)-Roscovitine, also known as Seliciclib, is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the micromolar and sub-micromolar range.[1][2][3] It is classified as a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] As a deuterated version, this compound is expected to have similar properties and should be handled with the same level of caution.[5]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound. This compound should be handled in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure.[6]

PPE Category Specific Requirements Purpose
Hand Protection Double gloving with nitrile gloves tested for use with chemotherapy drugs.To prevent skin contact and absorption.[7][8]
Body Protection Disposable, fluid-resistant gown with long sleeves and closed cuffs.To protect skin and clothing from contamination.[9]
Eye and Face Protection Safety glasses with side shields or a full-face shield.To protect against splashes and airborne particles.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment system or when there is a risk of aerosolization.To prevent inhalation of the compound.[6][10]

Handling and Experimental Workflow

Proper handling procedures are critical to minimize the risk of exposure. The following workflow outlines the key steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood/BSC) don_ppe Don Full PPE prep_area->don_ppe 1. gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials 2. weigh Weigh Compound (in containment) gather_materials->weigh 3. dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weigh->dissolve 4. experiment Perform Experiment dissolve->experiment 5. decontaminate Decontaminate Work Surfaces experiment->decontaminate 6. doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe 7. dispose Dispose of Waste in Designated Hazardous Waste Stream doff_ppe->dispose 8.

Figure 1. Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Preparation of Stock Solutions:

  • (R)-Roscovitine is soluble in organic solvents such as DMSO (up to 50 mg/ml) and ethanol (B145695) (up to 30 mg/ml).[11]

  • To prepare a stock solution, accurately weigh the required amount of this compound powder inside a chemical fume hood.

  • Add the desired solvent to the powder and vortex until fully dissolved.

  • Store stock solutions at -20°C for long-term stability.[11] Aqueous solutions are not recommended for storage beyond one day.[11]

2. Cell Culture Experiments:

  • When treating cells with this compound, perform all dilutions and additions within a biological safety cabinet.

  • Wear appropriate PPE, including double gloves and a lab coat.

  • After incubation, the cell culture media and any materials that came into contact with the compound should be treated as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Contaminated gloves, gowns, pipette tips, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated media should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles and syringes should be placed in a designated sharps container for hazardous waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This includes a respirator, chemical-resistant gloves, a disposable gown, and eye protection.[9]

  • Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an absorbent material from a chemical spill kit.

  • Clean the Area: Working from the outside in, carefully clean the spill area with an appropriate deactivating solution or soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[9]

  • Report the Incident: Report the spill to the appropriate safety personnel according to your institution's policies.

By adhering to these safety and handling guidelines, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.